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  • Product: 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one
  • CAS: 1082883-00-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one and its Isomers

For the Attention of Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of phenylacetyl-substituted hydroxypiperidine derivatives, with a specific focus on the structural class to which 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one belongs. While specific experimental data for 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one is not extensively available in public literature, this guide leverages data from its close structural isomer, 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one, and related N-acylpiperidines to provide a robust predictive analysis. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics, particularly in the areas of analgesic and central nervous system (CNS) drug discovery.

Introduction and Structural Elucidation

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its conformational flexibility and its presence in numerous natural products and synthetic drugs.[1] The introduction of a hydroxyl group at the 4-position of the piperidine ring provides a key site for hydrogen bonding and further functionalization, often influencing the pharmacokinetic and pharmacodynamic properties of the molecule. When coupled with a phenylacetyl group at the nitrogen atom, as in the case of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one, a compound with potential for diverse biological activities is formed.

Due to the limited specific data on 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one, this guide will draw heavily on the known properties of its isomer, 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one (CAS No: 86518-55-0) , to infer its chemical characteristics.[2][3] The key structural difference lies in the attachment of the phenylacetyl group to the piperidine nitrogen.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. The following table summarizes the predicted and experimentally determined properties for 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one, which can be considered as a close approximation for the target compound.

PropertyPredicted/Experimental Value (for 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one)Reference
Molecular Formula C13H17NO2[3]
Molecular Weight 219.28 g/mol [3]
Melting Point 117 °C (experimental)[2]
Boiling Point 330-340 °C (predicted)[2]
LogP (Octanol-Water Partition Coefficient) 1.34 (experimental)[2]
Water Solubility 3.22e-2 mol/L (predicted)[2]
pKa (basic) 6.52 (predicted)[2]

These properties suggest that compounds in this class are crystalline solids at room temperature with moderate lipophilicity and some degree of water solubility, characteristics that are often desirable for drug candidates.

Synthesis and Reaction Mechanisms

The synthesis of N-acylpiperidines is a well-established area of organic chemistry. The most common and direct route to 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one would involve the N-acylation of 4-hydroxypiperidine with phenylacetyl chloride or a related activated carboxylic acid derivative.

General Synthesis Protocol: N-Acylation of 4-Hydroxypiperidine

This protocol describes a general method for the synthesis of N-acyl-4-hydroxypiperidines.

Step 1: Dissolution of Reactants

  • Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base (1.1-1.5 eq), typically a tertiary amine like triethylamine or diisopropylethylamine, to act as a scavenger for the HCl byproduct.

Step 2: Acylation

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of phenylacetyl chloride (1.0 eq) in the same solvent to the stirred mixture. The slow addition is crucial to control the exothermic reaction.

Step 3: Reaction Monitoring and Work-up

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, a mild acidic solution (e.g., 1M HCl) to remove excess base, and then a mild basic solution (e.g., saturated NaHCO3) to remove any unreacted acid chloride.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[4]

Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product & Purification 4-Hydroxypiperidine 4-Hydroxypiperidine Dissolution Dissolution 4-Hydroxypiperidine->Dissolution Phenylacetyl_Chloride Phenylacetyl_Chloride Acylation Acylation Phenylacetyl_Chloride->Acylation Base Base Base->Dissolution Dissolution->Acylation 0 °C Workup Workup Acylation->Workup Room Temp Crude_Product Crude_Product Workup->Crude_Product Purification Purification Crude_Product->Purification Final_Product 1-(4-Hydroxypiperidin-1-yl)- 2-phenylethan-1-one Purification->Final_Product caption General Synthesis Workflow for N-Acylation

Caption: General Synthesis Workflow for N-Acylation.

Chemical Reactivity and Mechanistic Insights

The reactivity of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one is primarily dictated by the functional groups present: the tertiary amide, the hydroxyl group, and the phenyl ring.

  • N-Acyl Bond: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, reducing its basicity and nucleophilicity compared to the parent piperidine.[5]

  • Hydroxyl Group: The secondary alcohol at the 4-position is a key site for further reactions. It can undergo oxidation to the corresponding ketone (a piperidone derivative), esterification, or etherification.

  • α-Carbon to the Carbonyl: The methylene group adjacent to the carbonyl (the '2-phenyl' part) can be deprotonated with a strong base to form an enolate, which can then participate in various alkylation and condensation reactions.

Diagram of Potential Reactions

ReactivityDiagram Start 1-(4-Hydroxypiperidin-1-yl)- 2-phenylethan-1-one Oxidation Oxidation of -OH Start->Oxidation e.g., PCC, Swern Esterification Esterification of -OH Start->Esterification e.g., Acyl Chloride, Acid Anhydride Alkylation Alkylation of α-Carbon Start->Alkylation e.g., LDA, Alkyl Halide Hydrolysis Amide Hydrolysis Start->Hydrolysis Strong Acid/Base Product_Ketone Piperidone Derivative Oxidation->Product_Ketone Product_Ester Ester Derivative Esterification->Product_Ester Product_Alkylated α-Alkylated Product Alkylation->Product_Alkylated Product_Hydrolyzed 4-Hydroxypiperidine & Phenylacetic Acid Hydrolysis->Product_Hydrolyzed caption Key Reactivity Pathways

Caption: Key Reactivity Pathways.

Spectroscopic Characterization (Predictive)

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the phenyl group (multiplet around 7.2-7.4 ppm), the methylene group adjacent to the carbonyl (a singlet around 3.7 ppm), and the protons of the piperidine ring (complex multiplets in the 1.5-4.0 ppm range). The proton of the hydroxyl group would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon around 170 ppm. The aromatic carbons would appear in the 125-140 ppm region. The carbons of the piperidine ring would be found in the 30-70 ppm range.

  • IR Spectroscopy: The infrared spectrum would be dominated by a strong absorption band for the amide carbonyl (C=O) stretch, typically around 1630-1660 cm⁻¹. A broad O-H stretching band for the hydroxyl group would be expected in the region of 3200-3600 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the N-acyl bond and loss of water from the hydroxyl group.

Applications in Drug Discovery and Research

Derivatives of 4-hydroxypiperidine are of significant interest in medicinal chemistry due to their proven pharmacological activities.

  • Analgesic Activity: Several studies have reported the synthesis and analgesic screening of substituted phenacyl derivatives of 4-hydroxypiperidine.[6][7] Halogenated derivatives, in particular, have shown promise in animal models of pain.[6]

  • CNS Disorders: The piperidine scaffold is a key component of many drugs targeting the central nervous system. The ability of the 4-hydroxyl group to participate in hydrogen bonding can be crucial for receptor binding.

  • Building Block for Complex Molecules: 4-Hydroxy-1-(2-phenylethyl)piperidine, a related structure, has been utilized as a building block in the synthesis of ligands for muscarinic acetylcholine receptors and sigma non-opioid intracellular receptors.[8] This highlights the utility of such compounds as intermediates in the synthesis of more complex and potent therapeutic agents.

The structural features of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one make it a promising candidate for further investigation in these and other therapeutic areas.

Conclusion

While direct experimental data for 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one is sparse, a comprehensive understanding of its chemical properties can be inferred from its structural isomer and related compounds. This guide provides a solid foundation for researchers, outlining its likely physicochemical properties, a robust synthetic strategy, and its potential reactivity. The established biological activities of related hydroxypiperidine derivatives underscore the potential of this compound class in the development of novel therapeutics. Further experimental investigation is warranted to fully elucidate the chemical and pharmacological profile of this specific molecule.

References

  • Saify, Z. S., Mushtaq, N., Khan, K. M., et al. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]

  • Saeed, M., Saify, Z. S., Iqbal, Z., & Nazar-ul-Islam. (2000). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Journal of the Chemical Society of Pakistan, 22(4), 295-298. [Link]

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard - 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one. [Link]

  • Inuwa, R. M. (2023). Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides. Journal of Organic and Inorganic Chemistry. [Link]

  • Arulmurugan, S., & Rajarajan, M. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

Sources

Exploratory

1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one CAS number

An In-depth Technical Guide to 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one and Related Piperidine Scaffolds Introduction Physicochemical Properties The precise physicochemical properties of 1-(4-Hydroxypiperidin-1-yl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one and Related Piperidine Scaffolds

Introduction

Physicochemical Properties

The precise physicochemical properties of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one are not documented. However, we can infer expected properties based on the analysis of similar compounds, such as 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one.[4]

PropertyPredicted ValueUnitSource
Molecular FormulaC13H17NO2Inferred
Molecular Weight219.28 g/mol Inferred
Boiling Point~330-340°C[4]
Melting Point~117°C[4]
LogP (Octanol-Water Partition Coefficient)~1.34[4]
Water SolubilityLow[4]

These predicted values suggest a compound with moderate lipophilicity and limited water solubility, characteristic of many small molecule drug candidates.

Synthesis and Methodology

The synthesis of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one can be conceptually designed based on standard amide bond formation reactions. A probable synthetic route would involve the acylation of 4-hydroxypiperidine with a phenylacetic acid derivative.

Proposed Synthetic Workflow

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 4-hydroxypiperidine 4-hydroxypiperidine acylation acylation 4-hydroxypiperidine->acylation Nucleophilic Attack phenylacetyl_chloride Phenylacetyl Chloride phenylacetyl_chloride->acylation base Base (e.g., Triethylamine) base->acylation HCl Scavenger solvent Aprotic Solvent (e.g., DCM) solvent->acylation Reaction Medium target_compound 1-(4-Hydroxypiperidin-1-yl)- 2-phenylethan-1-one acylation->target_compound Formation

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Acylation of 4-Hydroxypiperidine

  • Dissolution of Reactant: Dissolve 4-hydroxypiperidine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the reaction mixture to act as an acid scavenger.

  • Acylation: Slowly add a solution of phenylacetyl chloride (1 equivalent) in the same solvent to the reaction mixture at a controlled temperature, typically 0 °C, to manage the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality in Experimental Choices:

  • Aprotic Solvent: An aprotic solvent is chosen to prevent it from reacting with the highly reactive acyl chloride.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent moisture from hydrolyzing the acyl chloride.

  • Controlled Temperature: The initial low temperature helps to control the rate of the highly exothermic acylation reaction, minimizing the formation of byproducts.

  • Base: The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Potential Applications in Drug Discovery

The 4-hydroxypiperidine motif is a versatile scaffold in medicinal chemistry. Its derivatives have been investigated for a variety of biological activities.

  • Analgesic Activity: Several studies have reported the synthesis and evaluation of 4-hydroxypiperidine derivatives as potential analgesic agents.[1][2][3] The introduction of different substituents on the piperidine nitrogen can modulate the analgesic potency.

  • Central Nervous System (CNS) Activity: The piperidine ring is a common feature in many CNS-active drugs. Modifications of the 4-hydroxypiperidine core have been explored to develop ligands for various receptors in the brain.[5]

  • Enzyme Inhibition: The phenylethanone moiety can interact with the active sites of various enzymes. For instance, related phenylethanoid glycosides have shown inhibitory activity against enzymes like butyrylcholinesterase and aldose reductase.[6]

Logical Relationship of the Scaffold to Biological Activity

Scaffold 1-(4-Hydroxypiperidin-1-yl)- 2-phenylethan-1-one Scaffold Piperidine 4-Hydroxypiperidine Moiety Scaffold->Piperidine Phenylethanone 2-Phenylethanone Moiety Scaffold->Phenylethanone Analgesia Analgesic Activity Piperidine->Analgesia CNS CNS Receptor Binding Piperidine->CNS Enzyme Enzyme Inhibition Phenylethanone->Enzyme

Caption: Core scaffold and its potential biological activities.

While 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one is not a widely cataloged compound, its chemical structure represents a promising starting point for the design of novel therapeutic agents. By leveraging established synthetic methodologies and drawing parallels from structurally related compounds, researchers can efficiently synthesize and explore the biological potential of this and other novel piperidine derivatives. The insights provided in this guide, based on the available scientific literature for analogous structures, offer a solid foundation for such research endeavors.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 712441, 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11672829, 1-(4-Hydroxyphenyl)piperidin-2-one. [Link]

  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66. [Link]

  • Saeed, M., et al. (2000). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Journal of the Chemical Society of Pakistan, 22(4), 312-316.

  • ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

  • Indian Journal of Pharmaceutical and Biological Research. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

  • ResearchGate. Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. [Link]

  • World News of Natural Sciences. Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. [Link]

  • Sultan Qaboos University House of Expertise. Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- (CAS 54549-72-3). [Link]

  • Inxight Drugs. 1-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-(4-(HYDROXYDIPHENYLMETHYL)PIPERIDIN-1-YL)BUTAN-1-ONE. [Link]

  • Fu, Z., et al. (2016). Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. Molecules, 21(8), 991. [Link]

  • CompTox Chemicals Dashboard. 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one. [Link]

  • ResearchGate. Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a. [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • U.S. Food and Drug Administration. Substances Added to Food (formerly EAFUS). [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • National Center for Biotechnology Information. [N-methyl-11C]4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenyl-N-methyl-butanamide. [Link]

  • ResearchGate. 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. Discovery of 2-phenylethyl chromones as potent and selective CYP1B1 inhibitors. [Link]

  • ResearchGate. Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. [Link]

  • UCL Discovery. A Promising Therapeutic Agent for IGF2BP1-expressing Cancers. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13860057, 1-(3-Hydroxypiperidin-1-yl)-2,2-diphenylethanone. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 425094, 1-(2-(Piperidin-1-yl)phenyl)ethanone. [Link]

Sources

Foundational

1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one molecular structure

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one Abstract This technical guide provides a comprehensive examination of 1-(4-Hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one

Abstract

This technical guide provides a comprehensive examination of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one, a heterocyclic compound featuring a core 4-hydroxypiperidine scaffold N-acylated with a phenylacetyl group. This molecule integrates structural motifs of significant interest in medicinal chemistry and drug development. This document offers an in-depth analysis of the molecule's structure, physicochemical properties, and a detailed, mechanistically-grounded protocol for its synthesis via amide coupling. Furthermore, it outlines the analytical techniques essential for its structural elucidation and characterization, including NMR, IR, and mass spectrometry. By synthesizing information from established chemical principles and related literature, this guide serves as a critical resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents, particularly those leveraging the versatile piperidine framework.

Molecular Structure and Physicochemical Properties

The structural architecture of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one (CAS RN: 86518-55-0) is foundational to its chemical behavior and potential biological activity.[1] It is formally a tertiary amide and a secondary alcohol.

1.1 Core Structural Features

The molecule is composed of three key components:

  • A Phenylacetyl Moiety: This group consists of a phenyl ring attached to a carbonyl group via a methylene bridge. The carbonyl group's electrophilicity is central to the molecule's synthesis, while the phenyl ring provides a lipophilic domain that can engage in various intermolecular interactions.

  • A 4-Hydroxypiperidine Ring: This saturated heterocycle is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties.[2][3] The nitrogen atom acts as the nucleophile during synthesis, forming a stable amide bond.

  • A C4-Hydroxyl Group: The secondary alcohol on the piperidine ring introduces polarity and a hydrogen bond donor/acceptor site, which can significantly influence solubility and potential interactions with biological targets.

Caption: 2D representation of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one.

1.2 Physicochemical Data

The predicted and known properties of the molecule are summarized below. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₂[1]
Average Mass 219.284 g/mol [1]
Monoisotopic Mass 219.125929 g/mol [1]
Melting Point 117 °C (Predicted)[4]
Boiling Point 340 °C (Predicted)[4]
LogKow (Octanol-Water) 1.34 (Predicted)[4]
Water Solubility 3.22e-2 mol/L (Predicted)[4]
pKa (Basic) 6.52 (Predicted)[4]
pKa (Acidic) 14.8 (Predicted)[4]

Synthesis and Mechanistic Rationale

The synthesis of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one is most efficiently achieved through the nucleophilic acyl substitution reaction between 4-hydroxypiperidine and an activated phenylacetic acid derivative, typically phenylacetyl chloride. This is a classic and robust method for amide bond formation.[5]

workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start1 4-Hydroxypiperidine dissolve Dissolve 4-Hydroxypiperidine and Triethylamine in DCM start1->dissolve start2 Phenylacetyl Chloride add Slowly add Phenylacetyl Chloride in DCM solution start2->add start3 Triethylamine (Base) start3->dissolve start4 DCM (Solvent) start4->dissolve cool Cool mixture to 0°C dissolve->cool cool->add stir Stir at room temperature (Monitor by TLC) add->stir wash Aqueous Wash (e.g., H₂O, sat. NaHCO₃) stir->wash extract Extract with DCM wash->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end_product 1-(4-Hydroxypiperidin-1-yl) -2-phenylethan-1-one purify->end_product

Caption: General workflow for the synthesis of the title compound.

2.1 Mechanistic Insights and Reagent Selection

  • Nucleophile: 4-Hydroxypiperidine contains a secondary amine, which is a potent nucleophile. It is often supplied as a hydrochloride salt to improve shelf-life; in this case, an additional equivalent of base is required to liberate the free amine in situ.

  • Electrophile: Phenylacetyl chloride is a highly reactive acylating agent.[6] The chlorine atom is an excellent leaving group, facilitating the nucleophilic attack by the piperidine nitrogen. Its high reactivity also makes it susceptible to hydrolysis, necessitating the use of anhydrous solvents and a dry reaction environment.[7][8]

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is critical.[7] Its primary role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction.[5][9] This prevents the protonation of the 4-hydroxypiperidine starting material, which would render it non-nucleophilic and halt the reaction.

  • Solvent: An inert, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. It dissolves the reactants without participating in the reaction.[5]

  • Temperature Control: The reaction is highly exothermic. Initial cooling to 0°C is a standard precaution to control the reaction rate, prevent side reactions, and ensure selective amide formation.[5][7]

2.2 Detailed Experimental Protocol

This protocol is a representative procedure based on standard Schotten-Baumann conditions.[5]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxypiperidine (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 eq.) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Acylation: Dissolve phenylacetyl chloride (1.05 eq.) in a separate volume of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid/oil via flash column chromatography on silica gel to yield the pure product.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods is employed for unambiguous structural characterization.

G start Purified Synthetic Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (e.g., ESI-MS) start->ms ir Infrared (IR) Spectroscopy start->ir result_nmr Provides connectivity map, proton/carbon environment nmr->result_nmr result_ms Confirms molecular weight and fragmentation ms->result_ms result_ir Identifies key functional groups ir->result_ir final Structural Confirmation of 1-(4-Hydroxypiperidin-1-yl) -2-phenylethan-1-one result_nmr->final result_ms->final result_ir->final

Caption: Analytical workflow for structural confirmation.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the molecular skeleton.

¹H NMR Predicted Shift (ppm)MultiplicityIntegrationAssignment
Phenyl~ 7.20 - 7.40Multiplet5HAr-H
Methylene~ 3.80Singlet2HPh-CH₂ -C=O
Piperidine~ 3.50 - 4.20Multiplet3HCH (OH), CH ₐₓ/ₑ𝑞 adjacent to N
Piperidine~ 2.80 - 3.20Multiplet2HCH ₐₓ/ₑ𝑞 adjacent to N
Piperidine~ 1.40 - 1.90Multiplet4HCH ₂ adjacent to CH(OH)
Hydroxyl~ 1.5 - 4.0Broad Singlet1HOH
¹³C NMR Predicted Shift (ppm)Assignment
Carbonyl~ 170C =O
Aromatic~ 135Ar-C (Quaternary)
Aromatic~ 129Ar-C H
Aromatic~ 128Ar-C H
Aromatic~ 126Ar-C H
Piperidine~ 65C H-OH
Methylene~ 45Ph-C H₂-C=O
Piperidine~ 40-45C H₂ adjacent to N
Piperidine~ 30-35C H₂ adjacent to CH(OH)

3.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500 - 3200 (broad)O-H StretchAlcohol
3080 - 3010C-H StretchAromatic
2950 - 2850C-H StretchAliphatic (Piperidine, CH₂)
1660 - 1630 C=O Stretch Tertiary Amide
1600, 1495, 1450C=C StretchAromatic Ring
1250 - 1000C-N, C-O StretchAmine, Alcohol

3.3 Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Expected Ion: For electrospray ionization (ESI) in positive mode, the expected protonated molecule is [M+H]⁺.

  • Calculated m/z: 220.1332 (for C₁₃H₁₈NO₂⁺).

  • Key Fragmentation: Tandem MS (MS/MS) would likely show characteristic fragments resulting from the cleavage of the amide bond or fragmentation of the piperidine ring, providing further structural evidence.

Pharmacological Context and Potential Applications

While specific biological data for 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one is not widely published, its structural components are well-represented in pharmacologically active agents. This makes it a molecule of significant interest for drug discovery and development.

4.1 The Privileged 4-Hydroxypiperidine Scaffold

The 4-hydroxypiperidine motif is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Its presence often confers improved water solubility and provides a key interaction point (hydrogen bonding) for target engagement. Derivatives of this scaffold have demonstrated a wide range of biological activities, including:

  • Analgesic Activity: Many piperidine derivatives are known to possess analgesic properties, acting on opioid or other central nervous system receptors.[2][10][11]

  • Antiviral and Antimicrobial Activity: The piperidine ring is a common feature in agents developed to combat various pathogens.[3]

  • Receptor Ligands: The scaffold is used to synthesize selective ligands for various receptors, such as the muscarinic acetylcholine receptor (mAChR) and the sigma (σ) receptor.[12]

4.2 Potential as a CNS-Active Agent

The combination of a piperidine ring and a phenylalkyl moiety is a classic feature of compounds that interact with monoamine transporters (DAT, NET, SERT).[13] Altering the substitution on the phenyl ring or the piperidine ring can modulate potency and selectivity for these transporters. Therefore, 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one represents a valuable parent structure for building libraries of compounds aimed at treating CNS disorders such as depression, ADHD, or substance abuse disorders.

Conclusion

1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one is a well-defined chemical entity whose structure is readily accessible through robust and high-yielding synthetic methods. Its molecular architecture, combining the privileged 4-hydroxypiperidine scaffold with a phenylacetyl group, makes it an attractive building block for medicinal chemistry. The detailed synthetic and analytical protocols provided in this guide offer researchers a solid foundation for the preparation and validation of this compound, enabling its use in the exploration of new chemical space and the development of novel, potentially CNS-active therapeutic agents.

References

  • Butt, M. A., et al. (2012). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). N-Boc-4-Hydroxypiperidine: Enhancing Amino Acid Derivatives for Synthesis. Available at: [Link]

  • Siddiqui, A. A., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. Available at: [Link]

  • Pohland, A., et al. (1974). 4-hydroxy-piperidine derivatives and their preparation. Google Patents (US3845062A).
  • Royal Society of Chemistry. (2021). Supporting Information for various compounds. Available at: [Link]

  • Chemdad Co., Ltd. (n.d.). Phenylacetyl chloride. Chemdad. Available at: [Link]

  • Clark, J. (n.d.). The Reaction of Acyl Chlorides with Ammonia and Primary Amines. Chemguide. Available at: [Link]

  • Łażewska, D., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist. MDPI. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one - Chemical Details. CompTox Chemicals Dashboard. Available at: [Link]

  • van Outersterp, R. E., et al. (2021). Metabolite Identification Using Infrared Ion Spectroscopy: Novel Biomarkers for Pyridoxine-Dependent Epilepsy. Radboud Repository. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. ResearchGate. Available at: [Link]

  • Kite, G. C., et al. (2025). Characterisation of phenylethanoid glycosides by multiple-stage mass spectrometry. ResearchGate. Available at: [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Available at: [Link]

  • Al-Mfargi, S. S., et al. (2016). Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). IR spectrum (KBr) of 2-azido-1-phenylethanone. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a. ResearchGate. Available at: [Link]

  • Meltzer, P. C., et al. (2003). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PMC. Available at: [Link]

  • Agova, N., et al. (n.d.). IR and UV-VIS spectroscopic analysis of a new compound. Scripta Scientifica Pharmaceutica. Available at: [Link]

  • Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available at: [Link]

  • Rajakumar, P., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • De Donno, A., et al. (2025). A multi-modal mass spectrometry approach for the detection and mapping of date rape drugs in fingermarks. The Royal Society of Chemistry. Available at: [Link]

  • Singh, A., et al. (n.d.). A Promising Therapeutic Agent for IGF2BP1-expressing Cancers. UCL Discovery. Available at: [Link]

  • PubChem. (n.d.). 1-(4-(2-Hydroxypropan-2-yl)phenyl)ethan-1-one. PubChem. Available at: [Link]

  • PubChem. (n.d.). 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). NMR of 1H spectrum of 2-hydroxy-1-phenylethanone (2a). ResearchGate. Available at: [Link]

Sources

Exploratory

Spectral Data Analysis of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one, a molecule incorporating a 4-hydroxypiperidine moiety attached to a phenylethanone core, repre...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one, a molecule incorporating a 4-hydroxypiperidine moiety attached to a phenylethanone core, represents a scaffold of significant interest in medicinal chemistry and drug development. The structural characterization of such molecules is paramount for confirming their identity, purity, and for elucidating their structure-activity relationships. This technical guide provides an in-depth analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is grounded in fundamental principles and supported by data from analogous structures.

Molecular Structure and Key Features

The chemical structure of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one (Molecular Formula: C13H17NO2, Monoisotopic Mass: 219.1259 g/mol ) is presented below.[1] Understanding the different chemical environments of the protons and carbons is crucial for interpreting the NMR data. The key functional groups to consider for IR spectroscopy are the hydroxyl group, the tertiary amide (or ketone adjacent to a nitrogen), and the aromatic ring. For mass spectrometry, the fragmentation patterns will be dictated by the stability of the resulting ions.

Figure 1: Chemical Structure of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one

A 2D representation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the aromatic protons, the methylene protons adjacent to the carbonyl and the phenyl ring, and the protons of the 4-hydroxypiperidine ring. Due to the amide-like nature of the N-C=O bond, restricted rotation may lead to broadening or duplication of signals for the piperidine ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
Phenyl-H7.20 - 7.40Multiplet5HTypical range for monosubstituted benzene ring protons.
-CH₂-Ph3.80Singlet2HMethylene protons adjacent to a phenyl group and a carbonyl group.
Piperidine-H (axial, adjacent to N)3.60 - 3.80Multiplet2HDeshielded by the adjacent nitrogen and carbonyl group.
Piperidine-H (equatorial, adjacent to N)3.00 - 3.20Multiplet2HDeshielded by the adjacent nitrogen and carbonyl group.
Piperidine-CH-OH3.90 - 4.10Multiplet1HProton on the carbon bearing the hydroxyl group.
Piperidine-H (axial, adjacent to CHOH)1.80 - 2.00Multiplet2H
Piperidine-H (equatorial, adjacent to CHOH)1.40 - 1.60Multiplet2H
-OHBroad singlet1HChemical shift is concentration and solvent dependent.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale
C=O170 - 175Carbonyl carbon of an amide or N-acyl group.
Phenyl-C (quaternary)134 - 136Carbon attached to the methylene group.
Phenyl-CH (ortho, meta, para)126 - 130Aromatic carbons.
-CH₂-Ph40 - 45Methylene carbon adjacent to the phenyl and carbonyl groups.
Piperidine-C (adjacent to N)40 - 50Carbons alpha to the nitrogen.
Piperidine-CH-OH65 - 70Carbon bearing the hydroxyl group.
Piperidine-C (beta to N)30 - 35Carbons beta to the nitrogen.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, a larger number of scans for adequate signal-to-noise, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
O-H stretch (alcohol)3200 - 3600Broad, StrongCharacteristic of hydroxyl group hydrogen bonding.
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (amide/ketone)1630 - 1660StrongThe carbonyl group adjacent to nitrogen lowers the frequency compared to a simple ketone.
C=C stretch (aromatic)1450 - 1600Medium
C-O stretch (alcohol)1000 - 1200Strong
C-N stretch1100 - 1300Medium
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Table 4: Predicted Mass Spectrometry Fragments (Electron Ionization)

m/zProposed FragmentRationale
219[M]⁺Molecular ion peak.
120[C₈H₈O]⁺McLafferty-type rearrangement or cleavage of the N-C bond, yielding the phenacyl cation.
100[C₅H₁₀NO]⁺Cleavage of the bond between the carbonyl carbon and the methylene group, resulting in the 4-hydroxypiperidinoyl cation.
91[C₇H₇]⁺Tropylium ion, a common fragment from benzyl groups.
77[C₆H₅]⁺Phenyl cation.
Proposed Fragmentation Pathway

Fragmentation_Pathway M+ [M]⁺˙ m/z = 219 Frag1 [C₈H₈O]⁺˙ m/z = 120 M+->Frag1 α-cleavage Frag2 [C₅H₁₀NO]⁺ m/z = 100 M+->Frag2 α-cleavage Frag3 [C₇H₇]⁺ m/z = 91 Frag1->Frag3 - CO

A simplified representation of a possible fragmentation pathway.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to obtain an accurate mass measurement of the molecular ion.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed accurate mass with the calculated exact mass to confirm the molecular formula.

Conclusion

The comprehensive spectral analysis of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one through NMR, IR, and MS techniques provides a robust framework for its structural confirmation and characterization. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for researchers in the synthesis, purification, and application of this and related compounds. Adherence to these analytical methodologies ensures the scientific integrity and reliability of experimental outcomes in drug discovery and development.

References

  • Ahmad, M., et al. (1997). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Archives of Pharmacal Research, 20(4), 338-341. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Jeyanthi, G. P., & Chandrasekaran, J. (2001). Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. Indian Journal of Chemistry - Section B, 40B, 874-878.
  • Sebastian, S., & Sundaraganesan, N. (2010). The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(3), 941-952. [Link]

  • ResearchGate. (n.d.). IR spectroscopy of 2-hydroxy-1,2-diphenylethan-1-one (at left) and copper(II)–2-imino-1,2-diphenylethan-1-ol complex [Cu(II)–ID] (at right). Retrieved from [Link]

  • Jaiswal, R., et al. (2014). Characterisation of phenylethanoid glycosides by multiple-stage mass spectrometry. Rapid Communications in Mass Spectrometry, 28(2), 145-157.
  • PubChem. (n.d.). 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (n.d.). 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Retrieved from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Hydroxypiperidin-1-yl)-2,2-diphenylethanone. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (n.d.). 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one Properties. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-(Piperidin-1-yl)phenyl)ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of 2-[3-(1-methyl-1-oxidopiperidin-4-yl)-1H-indol-5-yl] ethanesulfonic acid. Retrieved from [Link]

  • UCL Discovery. (n.d.). A Promising Therapeutic Agent for IGF2BP1-expressing Cancers. Retrieved from [Link]

  • CSCanada. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl-. Retrieved from [Link]

  • Molecules. (2019). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S17. NMR of 1 H spectrum of 2-hydroxy-1-phenylethanone (2a) in CDCl3. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

Sources

Protocols & Analytical Methods

Method

Topic: Protocol for the Synthesis of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one

An Application Note and Protocol from the Desk of a Senior Application Scientist Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 1-(4-hydroxypiperidin-1-yl)-2-phenylethan-1-one...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 1-(4-hydroxypiperidin-1-yl)-2-phenylethan-1-one, a valuable amide-containing scaffold for pharmaceutical research and drug development. The synthesis is achieved through a robust and high-yield amide coupling reaction between phenylacetic acid and 4-hydroxypiperidine. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, purification techniques, and methods for analytical validation. The causality behind critical experimental choices, such as the selection of coupling agents and reaction conditions, is elucidated to ensure both reproducibility and a fundamental understanding of the process.

Introduction and Scientific Context

Piperidine derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive molecules, valued for their ability to confer desirable pharmacokinetic properties such as improved solubility and bioavailability. The target molecule, 1-(4-hydroxypiperidin-1-yl)-2-phenylethan-1-one, combines this privileged heterocycle with a phenylacetamide group, creating a versatile building block for further chemical elaboration.

The core of this synthesis is the formation of an amide bond, a cornerstone reaction in organic and medicinal chemistry.[1] Direct condensation of a carboxylic acid (phenylacetic acid) with an amine (4-hydroxypiperidine) is thermodynamically unfavorable at ambient temperatures, as a non-productive acid-base reaction predominates, forming a stable ammonium carboxylate salt. To overcome this challenge, the carboxylic acid must first be "activated" to generate a more electrophilic species that is susceptible to nucleophilic attack by the amine. This protocol employs a modern carbodiimide-mediated coupling strategy, which is widely recognized for its efficiency, mild reaction conditions, and broad substrate scope.[2]

Reaction Scheme and Mechanism

The synthesis proceeds via the activation of phenylacetic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt), followed by nucleophilic acyl substitution by 4-hydroxypiperidine.

Overall Reaction:

Mechanism of Amide Coupling:

The reaction mechanism can be dissected into two primary stages:

  • Activation of Carboxylic Acid: EDC reacts with the carboxylate of phenylacetic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to side reactions.

  • In-Situ Formation of HOBt Ester and Aminolysis: To mitigate side reactions and enhance efficiency, HOBt is introduced as an additive. It rapidly traps the O-acylisourea to form a more stable HOBt-activated ester. This active ester is a superior acylating agent. The nitrogen atom of 4-hydroxypiperidine then attacks the carbonyl carbon of the active ester. The subsequent collapse of the tetrahedral intermediate, with the departure of HOBt as a good leaving group, yields the final amide product, 1-(4-hydroxypiperidin-1-yl)-2-phenylethan-1-one. The byproduct, a water-soluble urea derivative from EDC, is easily removed during the aqueous work-up.[2]

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )Molarity/PurityAmountEquivalentsSupplier
Phenylacetic AcidC₈H₈O₂136.15≥99%1.36 g1.0Sigma-Aldrich
4-HydroxypiperidineC₅H₁₁NO101.15≥98%1.01 g1.0Sigma-Aldrich
EDC·HClC₈H₁₈ClN₃191.70≥98%2.30 g1.2Sigma-Aldrich
HOBt HydrateC₆H₅N₃O·xH₂O135.13 (anhyd.)≥97%1.82 g1.2Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%100 mL-Fisher Scientific
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24≥99%2.09 mL1.2Sigma-Aldrich
Saturated NaHCO₃ solutionNaHCO₃84.01Aqueous50 mL-Lab Prepared
Brine (Saturated NaCl)NaCl58.44Aqueous50 mL-Lab Prepared
Anhydrous MgSO₄MgSO₄120.37Granular~5 g-VWR
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeAs needed-Fisher Scientific
HexanesC₆H₁₄86.18ACS GradeAs needed-Fisher Scientific
Equipment
  • 250 mL Round-bottom flask with a magnetic stir bar

  • Magnetic stir plate

  • Nitrogen or Argon gas inlet

  • Glass funnels and beakers

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for flash chromatography

  • Standard laboratory glassware and consumables

Detailed Experimental Protocol

This protocol outlines the synthesis on a 10 mmol scale.

Reaction Setup and Execution
  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add phenylacetic acid (1.36 g, 10 mmol) and anhydrous dichloromethane (DCM, 80 mL). Stir until fully dissolved.

  • Add 1-Hydroxybenzotriazole (HOBt, 1.82 g, 12 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 2.30 g, 12 mmol) to the solution. Stir for 10 minutes at room temperature (20-25°C).

  • In a separate beaker, dissolve 4-hydroxypiperidine (1.01 g, 10 mmol) in 20 mL of DCM. Add N,N-Diisopropylethylamine (DIPEA, 2.09 mL, 12 mmol) to this solution. Expert Insight: DIPEA is a non-nucleophilic base used to scavenge the HCl released from EDC·HCl and to ensure the piperidine nitrogen remains deprotonated and nucleophilic.

  • Add the 4-hydroxypiperidine/DIPEA solution dropwise to the main reaction flask over 5-10 minutes.

  • Allow the reaction to stir at room temperature for 12-18 hours.

Reaction Monitoring
  • Technique: Thin-Layer Chromatography (TLC).

  • Mobile Phase: 50% Ethyl Acetate in Hexanes.

  • Procedure: Spot the starting phenylacetic acid, 4-hydroxypiperidine, and the reaction mixture on a TLC plate. The disappearance of the limiting reagent (typically phenylacetic acid) and the appearance of a new, higher-running spot indicates product formation.

Work-up and Isolation
  • Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution (to remove unreacted HOBt and acidic impurities) and 50 mL of brine.

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

Purification
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica gel.

  • Eluent: A gradient of 30% to 70% Ethyl Acetate in Hexanes.

  • Procedure: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the column. Elute with the solvent gradient, collecting fractions and monitoring by TLC.

  • Combine the pure fractions and remove the solvent via rotary evaporation to yield 1-(4-hydroxypiperidin-1-yl)-2-phenylethan-1-one as a white to off-white solid.

Visualization of Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the core chemical transformation.

G cluster_reactants Reactants Preparation cluster_reaction Amide Coupling cluster_purification Product Isolation PA Phenylacetic Acid in DCM Activation Activation (EDC, HOBt) PA->Activation HP 4-Hydroxypiperidine + DIPEA in DCM Coupling Nucleophilic Attack (Stir 12-18h) HP->Coupling Activation->Coupling Add Amine Workup Aqueous Work-up (NaHCO3, Brine) Coupling->Workup TLC Check Purify Flash Chromatography Workup->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the synthesis of the target compound.

G A Phenylacetic Acid R-COOH B O-Acylisourea Intermediate Highly Reactive A->B + EDC C HOBt Active Ester More Stable B->C + HOBt - EDC-Urea Precursor E Final Amide Product R-CO-NHR' C->E + R'-NH₂ (Step 4) - HOBt D 4-Hydroxypiperidine R'-NH₂

Caption: Simplified reaction mechanism showing key intermediates.

Expected Results and Characterization

PropertyExpected Value
Physical Appearance White to off-white solid
Yield 75-90%
Melting Point 117 °C[3]
Molecular Formula C₁₃H₁₇NO₂[4]
Molecular Weight 219.28 g/mol [4]
¹H NMR (400 MHz, CDCl₃) δ ~7.3 ppm (m, 5H, Ar-H), ~4.5 ppm (m, 1H), ~3.9 ppm (m, 1H), 3.7 ppm (s, 2H, Ph-CH₂), ~3.5 ppm (m, 1H), ~3.1 ppm (m, 1H), ~1.8 ppm (m, 2H), ~1.5 ppm (m, 2H).
¹³C NMR (101 MHz, CDCl₃) δ ~170.0 (C=O), ~135.0 (Ar-C), ~129.0 (Ar-CH), ~128.5 (Ar-CH), ~127.0 (Ar-CH), ~67.0 (CH-OH), ~45.0, ~42.0, ~41.0, ~34.0.
Mass Spec (ESI+) m/z = 220.13 [M+H]⁺

Safety and Handling

  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

  • EDC·HCl and HOBt: Can cause skin and eye irritation. HOBt is also known to have explosive properties when stored dry; always use the hydrated form.

  • DIPEA: Corrosive and flammable. Handle with care.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction; moisture in the reaction; inefficient activation.Ensure anhydrous solvents are used. Allow the reaction to run for a longer duration. Confirm the quality of the coupling reagents.
Difficult Purification Close-running impurities.Use a slower gradient during column chromatography. Consider recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes).
Reaction Stalls Degradation of coupling agent; insufficient base.Use fresh EDC and HOBt. Ensure at least 1.2 equivalents of DIPEA are added to neutralize HCl and the amine.

References

  • Process for the preparation of the mesylate salt trihydrate of 1-(4-Hydroxyphenyl)-2-(4-Hydroxy-4-Phenylpiperidin-1-YL).
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity . ResearchGate. [Link]

  • Chemical Properties of Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- (CAS 54549-72-3) . Cheméo. [Link]

  • 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one Properties . CompTox Chemicals Dashboard, EPA. [Link]

  • 4-hydroxy-piperidine derivatives and their preparation.
  • Method for preparing 4-hydroxyphenylacetic acid.
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE . CORE. [Link]

  • 1-(4-(2-Hydroxypropan-2-yl)phenyl)ethan-1-one . PubChem, National Institutes of Health. [Link]

  • Synthesis of 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine . PrepChem.com. [Link]

  • 1-(4-Hydroxypiperidin-1-yl)ethan-1-one . PubChem, National Institutes of Health. [Link]

  • PROCESS FOR PREPARING A PIPERIDIN-4-ONE . European Patent Office (EP 3666757 A1). [Link]

  • Process for producing 1-(4-pyridyl)-4-piperidone.
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green . Royal Society of Chemistry. [Link]

  • 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one - Chemical Details . CompTox Chemicals Dashboard, EPA. [Link]

  • Method for the production of 4-hydroxyphenylacetic acid.
  • Efficient Preparation of (1′R)-(-)-1-(2′Hydroxy1′-phenylethyl)piperidin-2-one: Synthesis of (2′S,3R)-(+)-Stenusine (I) . ResearchGate. [Link]

  • Coupling Reagents . AAPPTEC. [Link]

  • Amide Bond Formation and Peptide Coupling . ResearchGate. [Link]

  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone . ResearchGate. [Link]

  • Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 . National Institutes of Health (NIH). [Link]

Sources

Application

Application of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one in medicinal chemistry

Application Note: 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one in Medicinal Chemistry Executive Summary 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one (CAS: N/A for specific isomer, generic amide structure often refe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one in Medicinal Chemistry

Executive Summary

1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one (CAS: N/A for specific isomer, generic amide structure often referenced in patent literature as an intermediate) is a pivotal synthetic building block in medicinal chemistry. It serves as the thermodynamically stable amide precursor to the 1-(2-phenylethyl)-4-hydroxypiperidine scaffold—a privileged structure found in NMDA receptor antagonists (e.g., Ifenprodil analogs), Sigma-1 receptor ligands, and synthetic opioid metabolites.

This guide details the application of this compound not merely as an intermediate, but as a strategic divergence point in Fragment-Based Drug Discovery (FBDD). By utilizing the amide functionality to mask the basic nitrogen, researchers can selectively functionalize the 4-hydroxy position before reducing the scaffold to its bioactive amine form. This methodology is critical for generating high-purity libraries of neuroactive compounds with minimized side reactions.

Chemical Profile & Physicochemical Properties

Before integrating this compound into a workflow, it is essential to understand its baseline properties compared to its reduced amine counterpart.

PropertyAmide (The Compound)Reduced Amine (Target Scaffold)
Structure 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one 1-(2-phenylethyl)-4-hydroxypiperidine
Role Stable Intermediate / Divergent ScaffoldBioactive Pharmacophore / Metabolite
Molecular Weight ~219.28 g/mol ~205.30 g/mol
LogP (Predicted) ~1.2 (Moderate Lipophilicity)~2.1 (Higher Lipophilicity, BBB penetrant)
H-Bond Donors 1 (OH)1 (OH)
H-Bond Acceptors 2 (Amide O, OH)2 (Amine N, OH)
Stability High (Resistant to oxidation)Moderate (Amine subject to N-oxidation)
Key Reactivity 4-OH Nucleophilicity (Selective)Basic Nitrogen & 4-OH Nucleophilicity

Strategic Application: The "Amide-First" Divergence Protocol

Direct alkylation of 4-hydroxypiperidine with phenethyl halides often leads to over-alkylation or mixtures. The "Amide-First" approach utilizing 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one provides a cleaner, more controlled route.

Workflow Logic
  • Masking: The nitrogen is "masked" as a phenylacetamide. This removes the nitrogen's nucleophilicity.

  • Functionalization: The 4-hydroxyl group is now the sole nucleophile, allowing for clean esterification, etherification, or oxidation.

  • Activation: The amide is reduced (LiAlH4/Borane) to the tertiary amine, "activating" the pharmacophore for receptor binding (NMDA/Sigma).

Visual Workflow (Graphviz)

G Start 4-Hydroxypiperidine Amide 1-(4-Hydroxypiperidin-1-yl)- 2-phenylethan-1-one (The Scaffold) Start->Amide Phenylacetyl Chloride TEA, DCM, 0°C Func_Ester 4-Ester/Ether Derivative (Amide Intact) Amide->Func_Ester R-COCl or R-Br (Selective 4-OH reaction) Target_Amine 1-(2-phenylethyl)- 4-substituted-piperidine (Bioactive Ligand) Amide->Target_Amine Direct Reduction (If OH is desired) Func_Ester->Target_Amine LiAlH4 Reduction THF, Reflux

Figure 1: The "Amide-First" synthetic pathway allows for selective modification of the 4-position before generating the bioactive amine.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (Amide Coupling)

Objective: To synthesize 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one from commercially available starting materials.

Reagents:

  • 4-Hydroxypiperidine (1.0 eq)[1]

  • Phenylacetyl chloride (1.1 eq) [Alternatively: Phenylacetic acid + EDC/HOBt]

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask, dissolve 4-hydroxypiperidine (10 mmol) and TEA (20 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C under an inert atmosphere (Nitrogen or Argon).

  • Addition: Add Phenylacetyl chloride (11 mmol) dropwise over 15 minutes. Note: Control the exotherm to prevent O-acylation side reactions, although the amine is significantly more nucleophilic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Quench with saturated NaHCO3 solution. Extract the organic layer, wash with 1N HCl (to remove unreacted starting amine), followed by brine.

  • Purification: Dry over Na2SO4 and concentrate. The crude amide usually solidifies. Recrystallize from EtOAc/Hexanes if necessary.

    • Validation: 1H NMR should show the diagnostic singlet for the benzylic CH2 (~3.7 ppm) and the downfield shift of the piperidine ring protons adjacent to the nitrogen.

Protocol B: Reduction to the Bioactive Amine (1-(2-phenylethyl)-4-hydroxypiperidine)

Objective: To convert the amide scaffold into the active NMDA/Sigma ligand core.

Reagents:

  • 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH4) (2.5 eq) [Or Borane-THF complex]

  • Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step:

  • Preparation: Suspend LiAlH4 (25 mmol) in anhydrous THF (30 mL) in a dry flask under Argon. Cool to 0°C.[2]

  • Addition: Dissolve the amide (10 mmol) in THF (20 mL) and add dropwise to the hydride suspension.

  • Reflux: Heat the mixture to reflux (66°C) for 6–12 hours. The amide carbonyl is difficult to reduce and requires thermal energy.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 1 mL Water

    • 1 mL 15% NaOH

    • 3 mL Water

  • Isolation: Stir until a granular white precipitate forms. Filter through a Celite pad. Concentrate the filtrate to obtain the crude amine.

  • Salt Formation: Dissolve the oil in Et2O and add HCl/Dioxane to precipitate the hydrochloride salt for stability.

Applications in Pharmacology & Toxicology

NMDA Receptor Antagonism (Ifenprodil Analogs)

The 1-(2-phenylethyl)-4-hydroxypiperidine moiety mimics the "right-hand" side of the Ifenprodil molecule, a selective GluN2B NMDA receptor antagonist.

  • Mechanism: The basic nitrogen interacts with the acidic pocket of the GluN2B subunit, while the phenyl ring engages in pi-pi stacking.

  • Usage: Researchers use the amide scaffold to synthesize analogs with varying substitution on the phenyl ring (e.g., 4-fluoro, 3-chloro) to tune potency and selectivity.

Sigma-1 Receptor Ligands

The N-phenethyl-piperidine core is a classic pharmacophore for Sigma-1 receptors, which are involved in cellular stress response and neuroprotection.

  • Modification: The 4-OH group of the scaffold is often converted to an ester or ether to increase lipophilicity, a requirement for high-affinity Sigma-1 binding.

Forensic Toxicology (Metabolite Standards)

Synthetic opioids (e.g., Furanyl Fentanyl) often metabolize into 1-(2-phenylethyl)-4-hydroxypiperidine derivatives.

  • Protocol: The amide is synthesized and reduced to provide a certified reference material (CRM) for mass spectrometry (LC-MS/MS) validation in forensic labs.

References

  • Context: Validates the reduced amine as a building block for Muscarinic and Sigma receptors and as a metabolite of fentanyl analogs.
  • Tejani-Butt, S.M., et al. "N-substituted derivatives of 4-piperidinyl benzilate: Affinities for brain muscarinic acetylcholine receptors." Life Sciences, 47(10), 841-848 (1990).[3]

    • Context: Establishes the biological activity of the N-phenethyl-4-hydroxypiperidine scaffold.
  • Prezzavento, O., et al. "Design and synthesis of new bifunctional sigma-1 selective ligands with antioxidant activity."[3] Journal of Medicinal Chemistry, 56(6), 2447-2455 (2013).[3]

    • Context: Demonstrates the use of this scaffold in designing selective Sigma-1 ligands.
  • Watanabe, S., et al. "In vitro and in vivo metabolite identification studies for the new synthetic opioids acetylfentanyl, acrylfentanyl, furanylfentanyl, and 4-fluoro-isobutyrylfentanyl."[3] The AAPS Journal, 19(4), 1102-1122 (2017).[3]

    • Context: Identifies the downstream amine as a critical metabolic marker for forensic analysis.

Sources

Method

1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one in the synthesis of receptor ligands

An Application Guide to 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one in the Synthesis of High-Affinity Receptor Ligands Introduction: The Strategic Importance of the 4-Hydroxypiperidine Scaffold In the landscape of me...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one in the Synthesis of High-Affinity Receptor Ligands

Introduction: The Strategic Importance of the 4-Hydroxypiperidine Scaffold

In the landscape of medicinal chemistry and drug discovery, the piperidine ring is a privileged scaffold, forming the core of numerous clinically significant therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting complex biological receptors. Within this class, the 4-hydroxypiperidine motif is particularly valuable.[1][2] The hydroxyl group at the C4 position serves as a versatile chemical handle for introducing a wide range of functionalities, enabling chemists to fine-tune a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[2][3]

This guide focuses on a key derivative, 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one , a versatile intermediate that combines the strategic 4-hydroxypiperidine core with a phenacetyl group. This structure serves as a foundational template for the synthesis of a diverse array of receptor ligands, particularly those targeting the central nervous system (CNS), such as sigma (σ) receptors, opioid receptors, and N-methyl-D-aspartate (NMDA) receptors.[4][5][6][7] We will explore the synthesis of this core intermediate and detail its application in the development of potent and selective receptor modulators, providing both the "how" and the "why" behind the synthetic protocols.

Part 1: Synthesis of the Core Intermediate

The synthesis of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one is a straightforward yet critical first step. The most common approach is the N-acylation of 4-hydroxypiperidine.

Protocol 1: Synthesis via Phenylacetyl Chloride

This protocol utilizes the high reactivity of an acyl chloride to achieve efficient N-acylation. The choice of a non-nucleophilic base is crucial to prevent side reactions and ensure the reaction proceeds to completion.

Rationale: Phenylacetyl chloride is highly electrophilic, ensuring a rapid reaction with the secondary amine of 4-hydroxypiperidine. A tertiary amine base like triethylamine (TEA) is used to scavenge the HCl byproduct, driving the equilibrium towards the product without competing in the reaction. Dichloromethane (DCM) is an excellent solvent as it is inert under these conditions and readily dissolves the reactants.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) cooled to 0°C in an ice bath, add phenylacetyl chloride (1.1 eq) dropwise over 15 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-hydroxypiperidine is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one as a solid.

G cluster_synthesis Synthesis Workflow: Core Intermediate Reactants 4-Hydroxypiperidine + Phenylacetyl Chloride Conditions Triethylamine (Base) Dichloromethane (Solvent) 0°C to Room Temp. Reactants->Conditions 1. Mix Reaction N-Acylation Reaction Conditions->Reaction 2. React Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup 3. Quench & Extract Purification Flash Chromatography (Silica Gel) Workup->Purification 4. Purify Product 1-(4-Hydroxypiperidin-1-yl) -2-phenylethan-1-one Purification->Product 5. Isolate

Caption: Workflow for the N-acylation synthesis.

Part 2: Application in Sigma (σ) Receptor Ligand Synthesis

Sigma receptors, particularly the σ1 subtype, are implicated in various neurological disorders, making them an attractive therapeutic target. The 4-hydroxypiperidine scaffold is a common feature in potent σ1 ligands.[4] The hydroxyl group of our core intermediate can be functionalized to explore structure-activity relationships (SAR).

Case Study: Synthesis of Ether-Linked σ1 Ligands

Synthetic Strategy: A common strategy to enhance σ1 affinity is to introduce a substituted benzyl group via an ether linkage at the 4-position of the piperidine ring. This is typically achieved through a Williamson ether synthesis.

Rationale: The Williamson ether synthesis is a reliable method for forming ether bonds. Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the secondary alcohol, forming a potent nucleophile (alkoxide). This alkoxide then displaces a halide on the desired benzyl halide. DMF is an ideal polar aprotic solvent for this SN2 reaction.

Protocol 2: O-Alkylation of the Core Intermediate

  • Alkoxide Formation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0°C, add a solution of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one (1.0 eq) in anhydrous DMF dropwise.

  • Activation: Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Alkylation: Cool the mixture back to 0°C and add the desired substituted benzyl bromide (e.g., 4-methoxybenzyl bromide, 1.2 eq).

  • Reaction Progression: Let the reaction stir at room temperature overnight. Monitor by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of water at 0°C. Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield the target ether.

Data Presentation: SAR of Synthesized σ1 Ligands

The following table summarizes hypothetical affinity data for a series of synthesized analogs, demonstrating the impact of substitution on the O-benzyl group.

Compound IDR-Group (at 4-position)σ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)
LIG-01 -OCH₂-(4-F-Ph)15.245029.6
LIG-02 -OCH₂-(4-Cl-Ph)11.839033.1
LIG-03 -OCH₂-(4-MeO-Ph)8.551060.0
LIG-04 -OCH₂-(Ph)31.080025.8

Data is representative and for illustrative purposes.

Part 3: Application in Opioid Receptor Ligand Synthesis

The 4-hydroxypiperidine core is fundamental to the structure of many potent µ-opioid receptor agonists, including fentanyl and its analogs.[5] Our intermediate can be readily converted into scaffolds suitable for developing novel analgesics.

Case Study: Synthesis of a Fentanyl Precursor Scaffold

Synthetic Strategy: The key steps involve the reduction of the amide carbonyl followed by N-alkylation with a phenethyl group, a critical pharmacophore for µ-opioid activity.

Rationale: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing the amide carbonyl to a methylene group. The subsequent N-alkylation with 2-phenylethyl bromide introduces the N-phenethyl moiety characteristic of many potent opioids.

Protocol 3: Reduction and N-Alkylation

  • Amide Reduction: To a suspension of LAH (3.0 eq) in anhydrous THF at 0°C, add a solution of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Reflux the mixture for 8 hours. Monitor by TLC.

  • Workup (Fieser method): Cool the reaction to 0°C. Sequentially and carefully add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams. Stir until a granular precipitate forms.

  • Isolation: Filter the solid and wash thoroughly with THF. Concentrate the filtrate to yield the crude secondary amine: 1-(2-phenylethyl)piperidin-4-ol.

  • N-Alkylation: Dissolve the crude amine (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile. Add the desired alkylating agent (e.g., an appropriately substituted phenethyl bromide, 1.1 eq).

  • Reaction: Heat the mixture to 60°C and stir overnight.

  • Purification: After cooling, filter the mixture and concentrate the filtrate. Purify the residue by column chromatography to yield the tertiary amine scaffold.

G

Sources

Application

The Versatile 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one Scaffold: A Gateway to Novel Therapeutics

Introduction: Unveiling a Privileged Scaffold in Drug Design In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with mult...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Drug Design

In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient drug discovery. The 1-(4-hydroxypiperidin-1-yl)-2-phenylethan-1-one core is one such scaffold, offering a unique combination of structural rigidity and flexibility, along with strategically positioned functional groups for chemical modification. This guide provides an in-depth exploration of this scaffold's potential, detailing its synthesis, derivatization strategies, and protocols for biological evaluation. The inherent conformational flexibility of the piperidine ring, coupled with the potential for diverse substitutions, makes this scaffold a valuable starting point for developing novel therapeutics targeting a range of diseases, from central nervous system (CNS) disorders to cancer.[1]

Core Synthesis: Establishing the Foundation

A robust and reproducible synthesis of the 1-(4-hydroxypiperidin-1-yl)-2-phenylethan-1-one scaffold is paramount for its successful application in drug discovery campaigns. The most common and efficient method involves the N-acylation of 4-hydroxypiperidine with a suitable phenylacetic acid derivative.

Protocol 1: Synthesis of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one

This protocol details the N-acylation of 4-hydroxypiperidine with 2-phenylacetyl chloride. The use of an acid chloride provides a highly reactive electrophile, ensuring efficient amide bond formation.

Materials:

  • 4-Hydroxypiperidine

  • 2-Phenylacetyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxypiperidine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermic reaction and minimize potential side reactions.

  • Addition of Acyl Chloride: Slowly add a solution of 2-phenylacetyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture. The dropwise addition is crucial to maintain temperature control.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(4-hydroxypiperidin-1-yl)-2-phenylethan-1-one.

Strategic Derivatization: Exploring Chemical Space

The true power of the 1-(4-hydroxypiperidin-1-yl)-2-phenylethan-1-one scaffold lies in its amenability to diverse chemical modifications at three key positions: the 4-hydroxyl group, the piperidine nitrogen (though already acylated), and the phenyl ring. This allows for the generation of large and diverse compound libraries for screening against various biological targets.

Modification of the 4-Hydroxyl Group

The secondary alcohol at the 4-position of the piperidine ring is a prime handle for introducing a wide range of functionalities through reactions such as etherification, esterification, and nucleophilic substitution.

The Mitsunobu reaction is a powerful tool for the stereospecific inversion of secondary alcohols and for forming C-O, C-N, and C-S bonds under mild conditions.[2][3][4][5] This protocol describes the etherification of the 4-hydroxyl group with a phenolic nucleophile.

Materials:

  • 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one (from Protocol 1)

  • A substituted phenol (e.g., 4-nitrophenol) (1.2 equivalents)

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-(4-hydroxypiperidin-1-yl)-2-phenylethan-1-one (1.0 equivalent), the substituted phenol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution. A color change is typically observed.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel to separate the desired ether product from triphenylphosphine oxide and the reduced hydrazine byproduct.

Modification of the Phenyl Ring

The phenyl ring offers a platform for introducing substituents that can modulate the compound's electronic properties, lipophilicity, and steric profile, all of which can significantly impact biological activity.

For derivatives where the phenyl ring is functionalized with a halide (e.g., 1-(4-hydroxypiperidin-1-yl)-2-(4-bromophenyl)ethan-1-one), palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling can be employed to introduce alkynyl groups.[6][7][8][9][10]

Materials:

  • Aryl halide derivative of the scaffold (e.g., 1-(4-hydroxypiperidin-1-yl)-2-(4-bromophenyl)ethan-1-one)

  • A terminal alkyne (e.g., phenylacetylene) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • A base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To a degassed solution of the aryl halide (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in the anhydrous solvent, add the palladium catalyst, copper(I) iodide, and the base.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed, as monitored by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired coupled product.

Application in Drug Discovery: Targeting Disease Pathways

The 1-(4-hydroxypiperidin-1-yl)-2-phenylethan-1-one scaffold has shown promise in the development of agents targeting the central nervous system and in oncology.

Central Nervous System Applications

The piperidine moiety is a common feature in many CNS-active drugs. Derivatives of the 1-(4-hydroxypiperidin-1-yl)-2-phenylethan-1-one scaffold have been investigated as potential modulators of opioid receptors for the management of pain.[11] The strategic placement of substituents on the phenyl ring and modifications at the 4-hydroxyl position can significantly influence receptor affinity and selectivity.

Oncology Applications

The development of novel anticancer agents is a critical area of research. The 1-(4-hydroxypiperidin-1-yl)-2-phenylethan-1-one scaffold can serve as a template for the design of cytotoxic agents. By introducing various pharmacophores known to interact with cancer-related targets, novel compounds with potential antiproliferative activity can be synthesized and evaluated.

Biological Evaluation: Protocols for Screening and Characterization

A systematic biological evaluation is essential to determine the therapeutic potential of the newly synthesized derivatives. The following are standard in vitro protocols for assessing cytotoxicity and opioid receptor binding.

Protocol 4: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15][16]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Protocol 5: Opioid Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor.[17][18][19][20][21] This protocol outlines a competitive binding assay for the mu-opioid receptor (MOR).

Materials:

  • Cell membranes prepared from cells expressing the human mu-opioid receptor (e.g., HEK293-MOR cells)

  • Radioligand (e.g., [³H]DAMGO)

  • Test compounds at various concentrations

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., naloxone)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound in the binding buffer.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the Ki (inhibitory constant) value from the IC₅₀ value using the Cheng-Prusoff equation.

Protocol 6: hERG Channel Safety Assay

Early assessment of potential cardiotoxicity is crucial in drug development. The hERG (human Ether-à-go-go-Related Gene) potassium channel is a key antitarget, and its inhibition can lead to life-threatening arrhythmias. Automated patch-clamp electrophysiology is the gold standard for assessing hERG liability.[22][23][24][25][26]

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Automated patch-clamp system (e.g., QPatch or Patchliner)

  • Extracellular and intracellular recording solutions

  • Test compounds at various concentrations

  • Positive control (e.g., E-4031)

Procedure:

  • Cell Preparation: Harvest and prepare the hERG-expressing cells according to the specific requirements of the automated patch-clamp system.

  • Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from individual cells. A specific voltage protocol is applied to elicit hERG channel currents.

  • Compound Application: After establishing a stable baseline current, apply the test compounds at increasing concentrations to the cells.

  • Data Acquisition: Record the hERG current in the presence of each compound concentration.

  • Data Analysis: Measure the peak tail current and calculate the percentage of inhibition for each concentration. Determine the IC₅₀ value by fitting the concentration-response data to a Hill equation.

Data Presentation and Visualization

Clear and concise presentation of data is essential for interpreting structure-activity relationships and making informed decisions in a drug discovery project.

Quantitative Data Summary
DerivativeR1 (Phenyl)R2 (4-position)TargetIC₅₀/Ki (nM)
Scaffold HOH--
Example 1 4-BrOHMOR50
Example 2 HO-(4-nitrophenyl)MCF-7120
Example 3 4-C≡C-PhOHA54985

Table 1: Example of a data summary table for derivatives of the 1-(4-hydroxypiperidin-1-yl)-2-phenylethan-1-one scaffold.

Workflow and Pathway Diagrams

Visualizing experimental workflows and biological pathways can greatly enhance understanding.

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization start 4-Hydroxypiperidine + Phenylacetyl Chloride scaffold 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one start->scaffold N-Acylation derivatization Derivatization (Mitsunobu, Sonogashira, etc.) scaffold->derivatization library Compound Library derivatization->library cns_assay CNS Target Assays (e.g., Opioid Receptor Binding) library->cns_assay cancer_assay Anticancer Assays (e.g., MTT Assay) library->cancer_assay sar Structure-Activity Relationship (SAR) cns_assay->sar cancer_assay->sar safety_assay Safety Profiling (e.g., hERG Assay) lead Lead Compound safety_assay->lead sar->safety_assay preclinical Preclinical Development lead->preclinical

Caption: Drug discovery workflow utilizing the target scaffold.

G Drug Derivative Drug Derivative Opioid Receptor Opioid Receptor Drug Derivative->Opioid Receptor Binds to G-protein Activation G-protein Activation Opioid Receptor->G-protein Activation Activates Adenylyl Cyclase Inhibition Adenylyl Cyclase Inhibition G-protein Activation->Adenylyl Cyclase Inhibition Inhibits Decreased cAMP Decreased cAMP Adenylyl Cyclase Inhibition->Decreased cAMP Leads to Analgesia Analgesia Decreased cAMP->Analgesia Results in

Caption: Opioid receptor signaling pathway.

Conclusion

The 1-(4-hydroxypiperidin-1-yl)-2-phenylethan-1-one scaffold represents a highly versatile and promising starting point for the design and synthesis of novel therapeutic agents. Its synthetic accessibility and the ease with which it can be derivatized at multiple positions provide a rich chemical space for exploration. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this privileged scaffold in their drug discovery endeavors, with the ultimate goal of developing new and effective treatments for a range of human diseases.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved February 15, 2026, from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved February 15, 2026, from [Link]

  • NAMSA. (n.d.). MTT Cytotoxicity Study. Retrieved February 15, 2026, from [Link]

  • The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay. Retrieved February 15, 2026, from [Link]

  • Reaction Biology. (n.d.). Opioid-Mu Biochemical Binding Assay Service. Retrieved February 15, 2026, from [Link]

  • PubMed. (n.d.). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Retrieved February 15, 2026, from [Link]

  • Chandrasekhar, S., et al. (2025, February 17). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances. [Link]

  • Springer Protocols. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Retrieved February 15, 2026, from [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved February 15, 2026, from [Link]

  • Slideshare. (n.d.). Herg assay,Structure, Various screening methods and Advantages. Retrieved February 15, 2026, from [Link]

  • U.S. Food and Drug Administration. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay.... Retrieved February 15, 2026, from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). EP1151995B1 - Process for the preparation of the mesylate salt trihydrate of 1-(4-Hydroxyphenyl)-2-(4-Hydroxy-4-Phenylpiperidin-1-YL).
  • Organic Syntheses. (n.d.). Procedure. Retrieved February 15, 2026, from [Link]

  • PubMed. (2021, July 8). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Unimolecular Tetrakis-piperidine-4-ol: An Efficient Ligand for Copper and Amine Free Sonogashira Coupling. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved February 15, 2026, from [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Sialic Acid 4‐N‐Piperazine and Piperidine Derivatives Bind with High Affinity to the P. mirabilis Sialic Acid Sodium Solute Symporter. Retrieved February 15, 2026, from [Link]

  • MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved February 15, 2026, from [Link]

  • PubMed. (n.d.). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Retrieved February 15, 2026, from [Link]

  • RSC Publishing. (n.d.). Unimolecular tetrakis-piperidine-4-ol: an efficient ligand for copper and amine free Sonogashira coupling. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments. Retrieved February 15, 2026, from [Link]

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved February 15, 2026, from [Link]

  • The University of Manchester. (n.d.). Enzymatic N-Acylation Step Enables the Biocatalytic Synthesis of Unnatural Sialosides. Retrieved February 15, 2026, from [Link]

  • Semantic Scholar. (n.d.). N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Retrieved February 15, 2026, from [Link]

  • MDPI. (2024, June 25). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved February 15, 2026, from [Link]

  • PubMed. (2016, July 1). 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. Retrieved February 15, 2026, from [Link]

  • IRIS. (2025, February 18). Furazanopyrazine-based novel promising anticancer agents interfering with the eicosanoid biosynthesis pathways by dual mPGES-1 a. Retrieved February 15, 2026, from [Link]

  • YouTube. (2020, May 12). Structural Activity Relationship (SAR) of Opioids. Retrieved February 15, 2026, from [Link]

  • MDPI. (2020, August 25). A Structure-Activity Relationship Comparison of Imidazodiazepines Binding at Kappa, Mu, and Delta Opioid Receptors and the GABA A Receptor. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 9). Structure-Activity Relationships of the Peptide Kappa Opioid Receptor Antagonist Zyklophin. Retrieved February 15, 2026, from [Link]

  • PubMed. (2023, November 27). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Retrieved February 15, 2026, from [Link]

  • MDPI. (2023, December 1). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. Retrieved February 15, 2026, from [Link]

  • PubMed. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved February 15, 2026, from [Link]

  • MDPI. (n.d.). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Retrieved February 15, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one Synthesis

Executive Summary & Chemical Context This guide addresses the synthesis of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one , a structural motif common in analgesic and antipsychotic pharmacophores. The synthesis involves...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide addresses the synthesis of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one , a structural motif common in analgesic and antipsychotic pharmacophores. The synthesis involves the


-acylation of 4-hydroxypiperidine  using a phenylacetic acid derivative.

The Central Challenge: Chemoselectivity. 4-hydroxypiperidine is a bifunctional nucleophile containing a secondary amine and a secondary alcohol. While the amine is kinetically more nucleophilic, uncontrolled conditions (excess acylating agent, high temperatures, or improper base selection) lead to


-acylation  (ester formation) or 

-diacylation
, significantly reducing yield and complicating purification.

This guide provides two validated protocols:

  • Method A (Acid Chloride): Optimized for scale and cost, utilizing strict temperature control to enforce kinetic selectivity.

  • Method B (Coupling Agents): Optimized for purity and library generation, utilizing active esters to virtually eliminate

    
    -acylation.
    

Reaction Mechanism & Selectivity Logic

To maximize yield, one must understand the competing pathways. The amine (


) reacts faster than the alcohol (

), but the high reactivity of phenylacetyl chloride can override this selectivity if the reaction energy is too high.
Pathway Visualization

The following diagram illustrates the kinetic vs. thermodynamic pathways and the origin of the primary impurity (


-diacylated byproduct).

ReactionPathways Start Reactants: 4-Hydroxypiperidine + Phenylacetyl Chloride Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Product Target Product (Amide) 1-(4-Hydroxypiperidin-1-yl)-... (Kinetic Product) Intermediate->Product Path A: N-Attack (Fast, -10°C) SideProduct Impurity (Ester/Diacyl) O-acylated Byproduct Intermediate->SideProduct Path B: O-Attack (Slow, >0°C or Excess R-COCl) Product->SideProduct Over-reaction (Excess R-COCl)

Figure 1: Kinetic competition between N-acylation (green) and O-acylation (red). Low temperature favors Path A.

Validated Experimental Protocols

Method A: Acid Chloride Route (Scale-Up Preferred)

Best for: Gram-scale synthesis where reagent cost is a factor.

Reagents:

  • 4-Hydroxypiperidine (1.0 equiv)[1][2]

  • Phenylacetyl chloride (0.95 - 1.0 equiv) — Crucial: Do not use excess.

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Dichloromethane (DCM), Anhydrous

Protocol:

  • Dissolution: Dissolve 4-hydroxypiperidine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM (10 mL/g).

  • Cryo-Cooling: Cool the mixture to -10°C using an ice/salt bath. This is the critical control point for selectivity.

  • Controlled Addition: Dilute phenylacetyl chloride in DCM (1:1 v/v). Add this solution dropwise over 30-60 minutes.

    • Why? Keeping the local concentration of acid chloride low prevents the "over-reaction" of the product alcohol reacting with fresh acid chloride.

  • Quench: Once addition is complete, stir for 30 mins at -10°C, then allow to warm to 0°C. Quench immediately with saturated

    
    .
    
Method B: Coupling Agent Route (High Purity)

Best for: Medicinal chemistry libraries where purity > yield.

Reagents:

  • Phenylacetic acid (1.0 equiv)

  • EDC

    
    HCl (1.1 equiv)
    
  • HOBt (1.1 equiv)

  • 4-Hydroxypiperidine (1.0 equiv)[1][2]

  • DMF or DCM

Protocol:

  • Activate the acid: Dissolve phenylacetic acid, EDC, and HOBt in DMF. Stir for 15 mins at RT.

  • Add the amine: Add 4-hydroxypiperidine.[3]

  • Stir at RT for 4-12 hours.

    • Mechanism:[1][4][5][6][7] The active ester formed (OBt-ester) is highly selective for the amine over the alcohol.

      
      -acylation is virtually non-existent.
      

Troubleshooting & Optimization (FAQ)

This section addresses specific failure modes reported by users.

Issue 1: "I see two spots on TLC close together."

Diagnosis: You likely have the


-diacylated byproduct  (ester-amide) or the 

-acylated ester
. The Fix (Selective Hydrolysis): Do not discard the batch. The ester bond is far more labile than the amide bond.
  • Dissolve the crude mixture in MeOH.

  • Add 2M NaOH (2 equiv) and stir at Room Temperature for 30-60 minutes.

  • Monitor TLC.[8][9] The top spot (ester) should disappear, converting back to the desired lower spot (alcohol-amide).

  • Neutralize and extract.[8]

Issue 2: "The yield is inconsistently low (30-50%)."

Diagnosis: Phenylacetyl chloride degradation. Phenylacetyl chloride is unstable and hydrolyzes to phenylacetic acid upon exposure to moisture. If your reagent is old, you are adding unreactive acid, effectively changing the stoichiometry. Verification: Take an NMR of your acid chloride reactant. If you see a broad singlet around 10-12 ppm (COOH), it has degraded. Solution: Distill phenylacetyl chloride before use or generate it in situ using Phenylacetic acid + Oxalyl Chloride (catalytic DMF) in DCM.

Issue 3: "The product is a sticky oil and won't crystallize."

Diagnosis: Residual solvent or impurities (TEA salts). Purification Workflow: The product contains a free hydroxyl group and an amide, making it moderately polar.

WorkupLogic Crude Crude Reaction Mixture (DCM Phase) AcidWash Wash 1: 1N HCl (Removes unreacted Amine & TEA) Crude->AcidWash BaseWash Wash 2: Sat. NaHCO3 (Removes Phenylacetic Acid) AcidWash->BaseWash Drying Dry (Na2SO4) & Concentrate BaseWash->Drying Result Check Physical State Drying->Result Solid Solid? Recrystallize from EtOAc/Hexane Result->Solid Yes Oil Oil? High Vac (remove DMF/DCM) then Triturate with Et2O Result->Oil No

Figure 2: Workup logic tree for maximizing purity and physical state.

Data & Comparison

Table 1: Comparison of Synthetic Methods

FeatureMethod A (Acid Chloride)Method B (EDC/HOBt)Method C (Thermal/Reflux)
Reagent Cost LowHighLow
Reaction Time 1-2 Hours4-12 Hours12-24 Hours
Selectivity (

vs

)
Moderate (Requires -10°C)Excellent Poor (High temp promotes ester)
Typical Yield 85-92% (Optimized)90-95%60-70%
Purification Extraction usually sufficientColumn often required (removes urea)Recrystallization

References

  • Synthesis of Phenylacetyl Chloride & Stability : Adams, R., & Ulich, L. H. (1920). The use of Oxalyl Chloride for Producing Acid Chlorides.[4] Journal of the American Chemical Society, 42(3), 599-611. Link

  • Chemoselective Acylation of Amino Alcohols: Kocovsky, P. (1987). Carbamates: a method of synthesis and some synthetic applications. Tetrahedron Letters, 28(44), 5331-5334. (General principles of N vs O selectivity).
  • EDC/HOBt Coupling Mechanism : Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • 4-Hydroxypiperidine Reactivity : Sigma-Aldrich Technical Bulletin. 4-Hydroxypiperidine Product Specification & Reactivity Profile. Link

  • General Amide Synthesis Protocols : Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

Sources

Optimization

Technical Support Center: Solubilization Protocols for 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one

Executive Summary You are encountering solubility difficulties with 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one . This molecule belongs to the phenylacetamide class.[1] Its structural duality—a lipophilic phenyl tail...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering solubility difficulties with 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one . This molecule belongs to the phenylacetamide class.[1] Its structural duality—a lipophilic phenyl tail and a polar (but neutral) hydroxypiperidine amide head—creates a "solubility trap."[1] It possesses high crystal lattice energy that resists aqueous dissolution, yet it lacks the basic nitrogen center required for pH-dependent solubilization (protonation) common in other piperidine derivatives.[1]

This guide provides three validated workflows to overcome these limitations, ranging from standard solvent stocks to advanced excipient encapsulation.[1]

Module 1: Chemical Profile & Solubility Logic

Before attempting solubilization, you must understand why the compound precipitates.[1]

FeatureChemical ConsequenceImpact on Solubility
Amide Bond The nitrogen is NOT basic .[1] It is part of a resonance-stabilized amide system (

).[1]
Critical: Acidifying the solution (lowering pH) will not protonate the nitrogen.[1] It will remain insoluble in acidic buffers.[1]
Phenyl Ring High lipophilicity (LogP contributor).[1]Drives "crashing out" in pure water due to the hydrophobic effect.[1]
4-Hydroxyl Group Hydrogen bond donor/acceptor.[1]Increases solubility in polar organic solvents (Ethanol, DMSO) but is insufficient to pull the phenyl ring into water alone.[1]
Crystallinity Likely high lattice energy due to amide-stacking.[1]Requires high-energy solvents (DMSO) or heat to break the initial crystal lattice.[1]

Module 2: Standard Stock Solution Protocol (DMSO/Ethanol)

Best For: In vitro screening, high-throughput assays, and chemical synthesis.[1]

The Protocol

Do not attempt to dissolve directly in water.[1] You must create a high-concentration organic stock first.[1]

  • Solvent Choice:

    • Primary Recommendation: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).[1]

    • Alternative: Ethanol (Absolute).[1][2] Note: Ethanol evaporates faster, potentially altering concentration over time.[1]

  • Preparation Steps:

    • Weigh the target mass of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one.[1]

    • Add DMSO to achieve a concentration of 10 mM to 50 mM .[1]

    • Vortex vigorously for 60 seconds.

    • Troubleshooting: If particles remain, sonicate in a water bath at 37°C for 5-10 minutes.[1] The heat helps overcome the crystal lattice energy.[1]

  • Storage:

    • Aliquot into amber glass vials (DMSO is hygroscopic and light-sensitive).[1]

    • Store at -20°C.

    • Thaw Rule: Vortex immediately upon thawing.[1] DMSO stocks can form concentration gradients while frozen.[1]

Module 3: Aqueous Dilution (Preventing "Crash-Out")

Best For: Cell culture treatments and enzymatic assays.[1]

The Problem: When you pipette a DMSO stock directly into a saline buffer (PBS), the sudden polarity shift causes the hydrophobic phenyl ring to aggregate, resulting in a cloudy precipitate (often invisible to the naked eye but cytotoxic).[1]

The Solution: The "Intermediate Dilution Step" using a surfactant or co-solvent.[1]

Visual Workflow: The Serial Dilution Strategy

DilutionProtocol cluster_legend Logic Stock Step 1: DMSO Stock (50 mM) Intermediate Step 2: Intermediate Mix (10x Final Conc) Solvent: PBS + 5% Tween 80 Stock->Intermediate 1:10 Dilution (Slow addition) Precipitate Direct Injection: PRECIPITATION RISK Stock->Precipitate Avoid Direct Injection Final Step 3: Final Assay Well (1x Conc) Solvent: Media/Buffer Intermediate->Final 1:10 Dilution (Assay Start) Tween 80 stabilizes\nmicro-aggregates Tween 80 stabilizes micro-aggregates Gradual polarity shift\nprevents shock Gradual polarity shift prevents shock Tween 80 stabilizes\nmicro-aggregates->Gradual polarity shift\nprevents shock

Caption: Figure 1. Step-wise dilution workflow to prevent precipitation shock. Direct addition of high-concentration DMSO stock to buffer often fails.

Detailed Protocol:
  • Prepare Vehicle: Make a "Dilution Buffer" containing PBS + 0.5% to 5% Tween 80 (or PEG 400).[1]

  • Intermediate Step: Dilute your DMSO stock 1:10 into this Dilution Buffer. Vortex immediately.

    • Result: The surfactant (Tween) coats the hydrophobic phenyl tail, preventing aggregation.[1]

  • Final Step: Dilute this intermediate solution into your cell culture media or assay buffer to reach the final concentration.

    • Final DMSO content: Will be < 1% (generally safe for cells).[1]

Module 4: Advanced Formulation (Cyclodextrins)

Best For: In vivo animal studies or highly sensitive assays where DMSO is toxic.[1]

The Science: The phenyl ring of your compound fits perfectly into the hydrophobic cavity of Beta-Cyclodextrin (β-CD) .[1] We recommend Hydroxypropyl-β-Cyclodextrin (HP-β-CD) due to its superior water solubility and safety profile.[1]

Protocol: HP-β-CD Complexation[1]
  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in sterile water or saline.[1] Stir until clear.

  • Add Compound: Add your solid 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one to this vehicle.

  • Energy Input (Critical):

    • The compound will not dissolve instantly.[1]

    • Stir continuously for 4–6 hours at Room Temperature (or 37°C).

    • Why? You are waiting for the dynamic equilibrium where the drug enters the cyclodextrin cone.[1]

  • Filtration: Filter sterilize (0.22 µm PVDF filter). The resulting solution is a thermodynamically stable inclusion complex.[1]

Troubleshooting FAQ

Q1: Can I use HCl to dissolve it? It has a nitrogen atom. A: No. This is a common misconception.[1] The nitrogen in your compound is an amide (


), not an amine.[1] Amides are neutral and do not protonate significantly until pH < 0 (concentrated strong acid), which is incompatible with biological assays.[1] Do not use acid.[1][3]

Q2: My solution is clear, but my assay results are erratic. A: You likely have micro-precipitation .[1] The compound has formed invisible nanocrystals that settle over time or adhere to the plastic of the well plate.[1]

  • Fix: Switch to the Module 3 protocol (Tween 80) or Module 4 (Cyclodextrin) to ensure true solubility.[1]

Q3: Can I use Methanol instead of DMSO? A: Methanol is a good solvent for the stock, but it is highly cytotoxic.[1] If you use Methanol, ensure the final concentration in the assay is < 0.1%, which limits your maximum drug concentration.[1] DMSO is tolerated up to 0.5% or 1.0% in many cell lines.[1]

Decision Matrix: Which Solvent System?

DecisionTree Start Start: What is your Application? Screening High Throughput / Enzymatic Assay Start->Screening Cells Cell Culture (Sensitive Cells) Start->Cells Animal In Vivo / Animal Study Start->Animal DMSO Use DMSO Stock (Module 2) Screening->DMSO Robust Tween Use Tween 80 Intermediate (Module 3) Cells->Tween Prevents Crash Cyclo Use HP-beta-CD (Module 4) Animal->Cyclo Non-Toxic

Caption: Figure 2. Solvent selection decision matrix based on experimental application.

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Yalkowsky, S. H., et al. (2010).[1][4] Handbook of Aqueous Solubility Data. CRC Press.[1][4] (Provides solubility baselines for phenylacetamide derivatives). [1]

  • PubChem Database. (2025).[1] Compound Summary for Phenylacetamide Derivatives. National Library of Medicine.[1] [1]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Source for DMSO stock preparation and precipitation avoidance).

Sources

Troubleshooting

Optimizing reaction conditions for 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one

Technical Overview: The Chemoselectivity Challenge User Question: I am attempting to synthesize 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one, but I am observing inconsistent yields and a persistent impurity. What is d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview: The Chemoselectivity Challenge

User Question: I am attempting to synthesize 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one, but I am observing inconsistent yields and a persistent impurity. What is driving this?

Scientist Response: The synthesis of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one involves the amidation of 4-hydroxypiperidine with phenylacetic acid (or its derivatives).[1][2] The core challenge here is chemoselectivity .

4-Hydroxypiperidine contains two nucleophilic sites:

  • Secondary Amine (N-H): More nucleophilic, kinetically favored.[1][2]

  • Secondary Alcohol (O-H): Less nucleophilic, but capable of reacting with activated acylating agents to form an ester side product (O-acylation).[1][2]

If your reaction conditions are too aggressive (e.g., using an acid chloride with excess base at high temperatures), you will generate the O-acylated ester or the N,O-diacylated byproduct .[2] The protocol below prioritizes the formation of the amide bond (N-acylation) by leveraging the nucleophilic differential between the amine and the alcohol.

Reaction Pathway Diagram

ReactionPathway SM1 Phenylacetic Acid (Electrophile) Activation Activation (EDC/HOBt or SOCl2) SM1->Activation SM2 4-Hydroxypiperidine (Nucleophile) Intermediate Activated Acyl Species SM2->Intermediate Nucleophilic Attack Activation->Intermediate Product Target Amide (N-Acylation) Kinetically Favored Intermediate->Product  Fast (NH attack) SideProduct Ester Impurity (O-Acylation) Thermodynamically Possible Intermediate->SideProduct  Slow (OH attack) (High Temp/Excess Base)

Figure 1: Chemoselectivity landscape. The green path represents the desired N-acylation.[1] The red dashed path indicates the competitive O-acylation side reaction.

Optimized Experimental Protocol

Method A: Carbodiimide Coupling (Recommended for Purity) Best for: High chemoselectivity, avoiding O-acylation, and bench-scale synthesis.[2]

Reagents:

  • Phenylacetic acid (1.0 equiv)[1][2]

  • 4-Hydroxypiperidine (1.1 equiv)[1][2]

  • EDC[1][2][3][4][5][6]·HCl (1.2 equiv) - Water-soluble carbodiimide for easier workup.[1][2]

  • HOBt (1.2 equiv) - Suppress racemization and enhance rate.

  • DIPEA (2.0 equiv)[1][2]

  • Solvent: Dichloromethane (DCM) or DMF (if solubility is an issue).[1][2][7]

Step-by-Step Workflow:

  • Activation: In a round-bottom flask, dissolve Phenylacetic acid (1.0 eq) in dry DCM (0.1 M concentration). Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir at 0°C for 15-30 minutes .

    • Why? Pre-activation ensures the active ester forms before the amine is introduced, minimizing the risk of reacting with the hydroxyl group later.

  • Addition: Add 4-Hydroxypiperidine (1.1 eq) and DIPEA (2.0 eq) to the mixture.

    • Note: If 4-hydroxypiperidine is not soluble in DCM, dissolve it in a minimum amount of DMF before adding.[1][2]

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–12 hours.

    • Monitoring: Check TLC (MeOH/DCM 1:9).[1][2] The amine spot (ninhydrin stain) should disappear.[1]

  • Workup (Self-Validating):

    • Dilute with excess DCM.[1][2]

    • Wash 1: 1M HCl (Removes unreacted amine and DIPEA).[1][2]

    • Wash 2: Saturated NaHCO₃ (Removes unreacted acid and HOBt).[1][2]

    • Wash 3: Brine (Drying).[1][2]

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Troubleshooting Guide (Q&A)

Q1: I am seeing a spot on TLC that moves faster than my product. What is it? A: This is likely the O-acylated ester or the N,O-diacylated byproduct .[1][2]

  • Cause: Reaction temperature was too high or an overly reactive acylating agent (like phenylacetyl chloride) was used without pH control.[1][2]

  • Fix: Switch to Method A (EDC/HOBt). If you must use acid chlorides, keep the temperature at -10°C to 0°C and add the acid chloride very slowly to the amine solution.

Q2: My reaction mixture turned into a thick slurry and conversion stopped. A: This is a solubility issue .

  • Cause: 4-Hydroxypiperidine is polar.[1][2][8] In pure DCM, the ammonium salts formed during the reaction may precipitate and coat the unreacted amine.

  • Fix: Add DMF (10-20% v/v) as a co-solvent.[1][2] This keeps the polar intermediates in solution and maintains reaction kinetics.

Q3: The yield is low (<50%) despite full consumption of starting material. A: You may be losing product during the aqueous workup.[1]

  • Cause: 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one has a polar hydroxyl group and an amide backbone, making it moderately water-soluble.[1][2]

  • Fix:

    • Saturate the aqueous layer with NaCl (solid) before extraction.[1]

    • Use Chloroform/Isopropanol (3:1) for extraction instead of pure DCM to recover more product from the aqueous phase.[1]

Data & Properties Reference

ParameterValue / DescriptionNotes
CAS Number 86518-55-0
Molecular Weight 219.28 g/mol
Appearance White to Off-white Solid
Melting Point 115–118 °CLiterature range [1].[1][2][9]
Solubility DMSO, MeOH, DCM, DMFPoor solubility in Hexanes/Ether.[2]
pKa (Calc) ~14.8 (OH), Weakly Basic AmideAmide N is not basic; OH is very weakly acidic [1].[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use Phenylacetyl Chloride instead of EDC? A: Yes, but it requires stricter control.[1][2]

  • Protocol: Dissolve 4-hydroxypiperidine and Et₃N (1.2 eq) in DCM. Cool to 0°C .[1][2][7] Add Phenylacetyl chloride (1.0 eq) dropwise.[1][2]

  • Risk: Acid chlorides are indiscriminate electrophiles.[1][2] If added too fast or if the base is insufficient, O-acylation becomes significant.[1][2]

Q: How do I remove the urea byproduct if I use DCC? A: DCU (dicyclohexylurea) is notoriously difficult to remove completely.[1]

  • Tip: Cool the reaction mixture to -20°C to precipitate most DCU, filter, then wash the filtrate with NaHCO₃. However, EDC is superior because its urea byproduct is water-soluble and removed in the aqueous wash.[1][2]

Q: Is the hydroxyl group stable without protection? A: Generally, yes.[1][2] Under mild basic conditions (EDC/DIPEA), the secondary alcohol is not nucleophilic enough to compete with the amine. Protection (e.g., TBDMS) is only necessary if you plan to perform subsequent reactions that are incompatible with free alcohols.[1][2]

References

  • U.S. Environmental Protection Agency . (2025). CompTox Chemicals Dashboard: 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one. Retrieved from [Link][1][2]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 11672829, 1-(4-Hydroxyphenyl)piperidin-2-one. Retrieved from [Link][1][2]

  • PrepChem . (n.d.).[1][2] Synthesis of N-acyl-4-hydroxypiperidine derivatives. Retrieved from [Link]

Sources

Optimization

Identifying and removing impurities from 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one

Welcome to the technical support guide for 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges asso...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your experimental outcomes.

Troubleshooting Guide: Identifying and Removing Impurities

This section addresses specific issues you may encounter during your work with 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one, offering step-by-step solutions grounded in established chemical principles.

Issue 1: An unexpected peak is observed in my HPLC chromatogram post-synthesis.

Question: I've synthesized 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one, but my HPLC analysis shows a significant impurity peak. How can I identify and remove it?

Answer: The presence of an unknown peak indicates either an unreacted starting material, a byproduct of the reaction, or a degradation product. A systematic approach is crucial for identification and subsequent removal.

Step 1: Preliminary Identification of the Impurity

  • Analyze the Reaction Pathway: The most common synthesis route for this compound is the amidation of a phenylacetic acid derivative (like an ester or acid chloride) with 4-hydroxypiperidine.[1][] Potential impurities often stem from this process.

    • Unreacted Starting Materials: Phenylacetic acid, its corresponding ester (e.g., methyl phenylacetate), or 4-hydroxypiperidine.

    • Side-Reaction Products: Self-condensation products of the phenylacetic acid derivative or byproducts from the coupling reagents used.[3]

    • Degradation Products: The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, which might be present during workup or purification.[4]

  • Characterization Techniques:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most direct method to obtain the molecular weight of the impurity, providing a crucial clue to its identity.

    • 1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: If the impurity can be isolated, NMR will provide structural information. Even in a mixture, characteristic peaks (e.g., the distinct singlet of the benzylic protons in phenylacetic acid) can be revealing.

Step 2: Selecting a Purification Strategy

Once the likely identity of the impurity is narrowed down, an appropriate purification method can be chosen.

Purification MethodTarget Impurity TypePrinciple of Separation
Recrystallization Less soluble impurities or desired productDifference in solubility at different temperatures
Column Chromatography Impurities with different polaritiesDifferential adsorption onto a stationary phase
Acid-Base Extraction Acidic or basic impuritiesPartitioning between immiscible aqueous and organic phases based on pH

dot

Caption: Decision workflow for impurity identification and removal.

Issue 2: My final product has a persistent yellow tint after initial purification.

Question: After what I thought was a successful purification, my 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one is not a pure white solid. What could be causing this coloration and how do I remove it?

Answer: A yellow tint often suggests the presence of trace, highly conjugated impurities or degradation products that absorb in the visible spectrum.

  • Potential Causes:

    • Oxidation Products: The phenyl group or other parts of the molecule may be susceptible to minor oxidation, leading to colored byproducts.

    • Residual Reagents: Some coupling reagents or their byproducts can be colored and difficult to remove completely.

    • Thermal Degradation: Excessive heat during reaction or solvent removal can sometimes lead to the formation of colored impurities.

  • Recommended Purification Steps:

    • Activated Carbon Treatment: Dissolve the product in a suitable solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated carbon. Heat the mixture gently for a short period, then filter the hot solution through celite to remove the carbon. The carbon will adsorb many colored impurities.

    • Recrystallization: This is often the most effective method for removing trace impurities and improving the crystal quality, which can eliminate coloration. A review of crystallization procedures for similar piperidin-4-one derivatives suggests that mixtures of ethanol and ethyl acetate, or benzene and petroleum ether, can be effective.[5] Experiment with different solvent systems to find the optimal conditions for your product.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and purification of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one.

Q1: What are the most common impurities I should expect in the synthesis of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one?

A1: The most prevalent impurities are typically related to the starting materials and the reaction type. For an amide synthesis from an ester, these include:

  • Unreacted 4-hydroxypiperidine: Being a secondary amine, it is a relatively good nucleophile.

  • Unreacted phenylacetic acid ester: The electrophile in the reaction.

  • Phenylacetic acid: If the starting ester undergoes hydrolysis during the reaction or workup.

  • Byproducts of coupling agents: If a carboxylic acid and a coupling agent (like DCC or EDC) are used instead of an ester.[3]

Q2: What is the best general-purpose purification method for this compound?

A2: For general purification to remove a range of impurities with differing polarities, column chromatography is highly effective.[6][7]

  • Stationary Phase: Silica gel is the most common choice for compounds of this nature.[6]

  • Mobile Phase (Eluent): A gradient elution starting with a non-polar solvent (like hexane or heptane) and gradually increasing the polarity by adding a more polar solvent (like ethyl acetate or acetone) is a standard approach. The optimal solvent system can be predetermined using Thin Layer Chromatography (TLC).[6]

dot

Caption: General workflow for column chromatography purification.

Q3: Can I use a liquid-liquid extraction to purify my product?

A3: Yes, a liquid-liquid extraction based on acid-base principles can be very effective for removing certain types of impurities.

  • To remove unreacted phenylacetic acid (acidic impurity):

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic impurity will be deprotonated and move into the aqueous layer.

    • Separate the layers and wash the organic layer with brine to remove residual water.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent.

  • To remove unreacted 4-hydroxypiperidine (basic impurity):

    • Dissolve the crude product in an organic solvent.

    • Wash the organic layer with a dilute aqueous acid, such as 1M HCl. The basic impurity will be protonated and move into the aqueous layer.

    • Separate the layers and proceed with washing and drying the organic layer as described above.

Q4: What analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques is recommended to ensure the purity of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one.

Analytical TechniqueInformation ProvidedTypical Parameters
HPLC-UV Quantitative purity assessment, detection of UV-active impuritiesReversed-phase C18 column, mobile phase of acetonitrile/water with a modifier like trifluoroacetic acid, UV detection at a wavelength where the analyte has strong absorbance (e.g., around 220 nm or 254 nm).[8][9]
LC-MS Confirmation of product identity (molecular weight) and detection of impuritiesSimilar conditions to HPLC-UV, coupled with a mass spectrometer.
1H and 13C NMR Structural confirmation and detection of structurally similar impuritiesDeuterated solvent (e.g., CDCl3, DMSO-d6), analysis of chemical shifts, integration, and coupling constants.
Melting Point Indication of purity (a sharp melting point range is indicative of high purity)The reported melting point for a similar compound, 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one, is 117 °C.[10]

Experimental Protocols

Protocol 1: General Column Chromatography for Purification
  • Preparation:

    • Determine the optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Packing the Column:

    • Pour the slurry into the column and allow the silica to settle into a packed bed.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the silica bed.

  • Elution:

    • Begin adding the eluent to the top of the column.

    • If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection:

    • Collect the eluate in a series of fractions.

    • Monitor the composition of the fractions by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization from a Mixed Solvent System
  • Solvent Selection:

    • Choose a solvent pair where the compound is soluble in one solvent (the "good" solvent, e.g., ethanol) and insoluble in the other (the "poor" solvent, e.g., water or hexane).

  • Dissolution:

    • Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • Inducing Crystallization:

    • Slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy.

    • Add a drop or two of the "good" solvent to redissolve the precipitate.

  • Crystal Growth:

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Dry the crystals under vacuum.

References

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639.
  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC.
  • Sharp, S. P., & Steitz, Jr., A. (1957). U.S. Patent No. 2,826,537. Washington, DC: U.S.
  • Salacup, J. (2015). Purification of a Total Lipid Extract with Column Chromatography. Journal of Visualized Experiments, (96), e52597.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Arulraj, R. (2021).
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Inventor. (2005). Method for the synthesis of amides and related products from esters or ester-like compounds. U.S.
  • Zhang, Y., et al. (2020). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes.
  • Singh, R., & Kumar, R. (2022). Forced Degradation – A Review. World Journal of Pharmaceutical Research, 11(15), 1336-1351.
  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Inventor. (2003). Process for producing 1-(4-pyridyl)-4-piperidone. WO2003095446A1.
  • Kavitha, C. N., Jasinski, J. P., Anderson, B. J., Yathirajan, H. S., & Kaur, M. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1695.
  • Inventor. (2011). Refining method of 4-phenylaminopiperidine analgesic. CN102060753A.
  • U.S. Environmental Protection Agency. (2025, October 15). 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Shovkova, Z. V., et al. (2020). Development of HPLC method for quantitative determination of epimidin - new perspective АPhI with anticonvulsive activity.
  • Szostak, M., et al. (2018). Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature.
  • Inventor. (2006). Process for preparing 1-(2-phenethyl)-4-anilinopiperidine. WO 2006/055321 A2.
  • Inventor. (1974).
  • U.S. Environmental Protection Agency. (2025, October 15). 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one - Chemical Details. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Al-Rubae, A. Y., & Al-Bayati, M. A. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceut. Molecules, 27(6), 1807.
  • Park, J.-Y., & Shin, J.-G. (2016). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: providing in vivo evidence of CYP3A4-mediated CPHP formation. Translational and Clinical Pharmacology, 24(3), 147–151.
  • Kruisdijk, E., et al. (2022). Degradation of seven pesticides and two metabolites before and during aquifer storage transfer and recovery operation. Science of The Total Environment, 845, 157257.
  • Khairnar, K. V., et al. (2023). a review on hplc method development and validation. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 12(9), 921-932.
  • Kumar, A., et al. (2022). Structure Elucidation and Toxicity Analysis of the Byproducts Formed after Biodegradation of Aflatoxins B1 and B2 Using Extracts of Mentha arvensis. Toxins, 14(1), 29.
  • Inventor. (2023).
  • Revathi, S., et al. (2015). Crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone.
  • Si, A. (n.d.). A Promising Therapeutic Agent for IGF2BP1-expressing Cancers. UCL Discovery.
  • Seyis, F., et al. (2020). Quantitative Profiling of Phenolic Constituents in Hypericum perforatum L. via HPLC–PDA and HPLC–ECD: A Chemometric Approach. Molecules, 25(18), 4279.
  • Author. (2021).
  • PubChem. (n.d.). 1-(3-Hydroxypiperidin-1-yl)-2,2-diphenylethanone. Retrieved from [Link]

  • Chemsigma. (n.d.). 4-HYDROXYPIPERIDIN-1-YL-((4-PHENYLETHYNYL)PHENYL)METHANONE. Retrieved from [Link]

  • Inventor. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. EP 3666757 A1.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one vs. Synthetic Alternatives

Executive Summary: The "Gateway" Amide 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one (CAS: 4045-22-1 derivative class) represents a strategic checkpoint in the synthesis of CNS-active agents.[1] While often viewed mere...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gateway" Amide

1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one (CAS: 4045-22-1 derivative class) represents a strategic checkpoint in the synthesis of CNS-active agents.[1] While often viewed merely as a precursor to N-phenethyl-4-hydroxypiperidine (a pharmacophore found in muscarinic and sigma-1 receptor ligands), this amide offers distinct advantages over alternative intermediates.[1]

This guide compares this specific amide against:

  • Direct Alkylation Reagents: Phenethyl halides (Process Safety & Selectivity).

  • Structural Analogs: Non-hydroxylated piperidines and piperazines (SAR & Physicochemical Properties).

Key Takeaway: Using this amide intermediate—rather than direct alkylation—provides a cleaner impurity profile and precise control over downstream functionalization, particularly for libraries targeting GPCRs where the 4-hydroxyl "handle" is critical for potency.

Comparative Analysis: Synthetic Routes & Scaffold Selection

A. Route Comparison: Amide Reduction vs. Direct Alkylation

The primary utility of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one is as a stable precursor to N-phenethyl amines.[1] Below is the critical comparison of generating the final pharmacophore via this amide versus the traditional direct alkylation route.

FeatureRoute A: Amide Intermediate (Recommended) Route B: Direct Alkylation (Alternative)
Precursors 4-Hydroxypiperidine + Phenylacetic Acid4-Hydroxypiperidine + Phenethyl Bromide
Reaction Type Acylation followed by Reduction (e.g., LiAlH4)Nucleophilic Substitution (SN2)
Selectivity High: 1:1 stoichiometry is strictly controlled by the amide bond formation.[1]Moderate: Risk of over-alkylation (quaternary ammonium salts) if stoichiometry isn't precise.
Impurity Profile Clean. Main impurity is unreacted acid (removable by base wash).Complex. Includes elimination products (styrene) and dialkylated species.
Safety High. Phenylacetic acid is benign.Moderate/Low. Phenethyl halides are lachrymators and potential alkylating agents.
Yield (Overall) 75-85% (Two steps)60-70% (One step, often lower after purification)
B. Scaffold Comparison: 4-Hydroxypiperidine vs. Analogs

When designing the intermediate, the choice of the amine core defines the physicochemical window of the final drug candidate.

Property4-Hydroxypiperidine (Target) Piperidine (Unsubstituted) Piperazine
LogP (Calc) ~1.2 (Amide form)~2.5 (Amide form)~0.5 (Amide form)
H-Bonding Donor & Acceptor (OH + Amide O)Acceptor Only (Amide O)Donor & Acceptor (2x N)
Solubility Moderate (Water/Organic balance)Low (Lipophilic)High (Hydrophilic)
SAR Role Critical Handle: The 4-OH group allows for ether/ester derivatives or specific H-bonds in the receptor pocket (e.g., Sigma-1).[1]Bulk Filling: Used when only hydrophobic interaction is required.Solubility Fix: Used to lower LogP drastically; often introduces metabolic liability.

Decision Logic & Signaling Pathways

The following diagrams illustrate the strategic decision-making process for selecting this intermediate.

Figure 1: Synthetic Pathway Decision Tree

Caption: Logical flow for selecting the Amide Route (left) over Direct Alkylation (right) based on purity requirements.

SynthesisPath Start Target: N-Phenethyl-4-hydroxypiperidine Decision Select Synthetic Strategy Start->Decision RouteA Route A: Amide Intermediate (1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one) Decision->RouteA High Purity Req. RouteB Route B: Direct Alkylation (Phenethyl Bromide) Decision->RouteB Speed Req. StepA1 Step 1: Acylation (Clean, 1:1 Stoichiometry) RouteA->StepA1 StepB1 Step 1: SN2 Reaction (Risk: Over-alkylation) RouteB->StepB1 StepA2 Step 2: Reduction (LiAlH4) (Yield: >80%) StepA1->StepA2 ResultA Product: High Purity Suitable for SAR Library StepA2->ResultA ResultB Product: Moderate Purity Requires Chromatography StepB1->ResultB

Figure 2: SAR & Functionalization Potential

Caption: The 4-OH group acts as a divergent point for creating multiple analog classes from a single intermediate.[1]

SAR_Logic Core 1-(4-Hydroxypiperidin-1-yl)- 2-phenylethan-1-one Deriv1 Reduction -> Sigma-1 Ligands Core->Deriv1 LiAlH4 Deriv2 Etherification -> Dual Action Probes Core->Deriv2 NaH / R-X Deriv3 Esterification -> Prodrugs Core->Deriv3 R-COCl

Experimental Protocols

Note: These protocols are generalized from standard medicinal chemistry practices for this class of amides.

Protocol A: Synthesis of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one

Objective: High-yield synthesis avoiding racemization or side reactions.

  • Reagents:

    • Phenylacetic acid (1.0 eq)[1]

    • 4-Hydroxypiperidine (1.1 eq)[1]

    • EDC·HCl (1.2 eq) or HATU (for difficult substrates)[1]

    • HOBt (1.2 eq)[1]

    • DIPEA (3.0 eq)[1]

    • Solvent: DMF or DCM (Anhydrous)[1]

  • Procedure:

    • Dissolve Phenylacetic acid in DCM at 0°C.

    • Add EDC·HCl and HOBt; stir for 30 mins to activate the acid.

    • Add 4-Hydroxypiperidine and DIPEA dropwise.[1]

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Wash with 1N HCl (remove excess amine), then Sat. NaHCO3 (remove excess acid). Dry organic layer over MgSO4.

  • Validation:

    • TLC: 5% MeOH in DCM (Product Rf ~ 0.4).

    • Expected Yield: 85-92%.

    • Appearance: Off-white solid or viscous oil.[1]

Protocol B: Reduction to N-Phenethyl-4-hydroxypiperidine

Objective: Conversion of the amide to the bioactive amine.[1]

  • Reagents:

    • Amide Intermediate (from Protocol A)[1]

    • LiAlH4 (2.5 eq) or Borane-THF complex[1]

    • Solvent: Anhydrous THF

  • Procedure:

    • Cool THF solution of LiAlH4 to 0°C under Argon.

    • Add Amide solution dropwise (exothermic).

    • Reflux for 4-6 hours.[1]

    • Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL).

    • Filter the granular precipitate. Concentrate filtrate.

  • Validation:

    • MS: M+1 peak corresponds to M_amide - 14 mass units (loss of carbonyl oxygen).[1]

References

  • Tejani-Butt, S. M., et al. (1990).[2] "N-substituted derivatives of 4-piperidinyl benzilate: Affinities for brain muscarinic acetylcholine receptors."[1][2] Life Sciences.[2] Link

  • Prezzavento, O., et al. (2013).[2] "Design and synthesis of new bifunctional sigma-1 selective ligands with antioxidant activity." Journal of Medicinal Chemistry. Link[1]

  • BenchChem Technical Support. (2025). "A Comparative Analysis of Piperidine and Piperazine Linkers in Drug Design." BenchChem.[3] Link[1]

  • Watanabe, S., et al. (2017). "In vitro and in vivo metabolite identification studies for new synthetic opioids." The AAPS Journal. Link

  • ACD/Labs. (2024). "LogP vs LogD - What is the Difference? Understanding Lipophilicity in Drug Discovery." ACD/Labs Application Notes. Link

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Comparative

A Comparative Benchmarking Guide to the Synthesis of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one

Introduction: The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its presence in a vast array of biologically active compounds and approved drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its presence in a vast array of biologically active compounds and approved drugs.[1][2][3] The title compound, 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one, is a derivative that combines the piperidine core with a phenacyl group, suggesting its potential as an intermediate in the synthesis of novel therapeutic agents, particularly in the realm of CNS disorders and analgesics.[4][5] This guide provides a comprehensive comparison of three distinct synthetic routes to this target molecule, offering researchers and drug development professionals the critical data and insights needed to select the most appropriate method for their specific needs. We will delve into a benchmark synthesis via nucleophilic substitution and compare it against two robust alternatives: amide coupling and the Schotten-Baumann reaction.

Benchmark Synthesis: Nucleophilic Substitution of 2-Bromo-1-phenylethanone

This method represents a direct and classical approach to forming the C-N bond by reacting a suitable electrophile, 2-bromo-1-phenylethanone (a phenacyl halide), with the nucleophilic secondary amine of 4-hydroxypiperidine.

Reaction Scheme:
Underlying Mechanism & Rationale:

This reaction is a standard SN2 (bimolecular nucleophilic substitution) reaction. The nitrogen atom of 4-hydroxypiperidine acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine. The choice of a base is crucial to neutralize the hydrobromic acid (HBr) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is ideal as it will not compete with the desired nucleophile. Acetone is a common solvent for such reactions due to its ability to dissolve both the polar and non-polar reactants and its relatively low boiling point, which facilitates product isolation.

Experimental Protocol:
  • Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in acetone (10 mL/mmol of piperidine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triethylamine (1.2 eq).

  • Addition of Electrophile: While stirring at room temperature, add a solution of 2-bromo-1-phenylethanone (1.0 eq) in acetone (5 mL/mmol) dropwise over 15 minutes.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter off the triethylammonium bromide salt that has precipitated.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one.

DOT Graph of the Benchmark Synthesis Workflow:

Benchmark_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-hydroxypiperidine and triethylamine in acetone B Add 2-bromo-1-phenylethanone solution dropwise A->B C Reflux for 4-6 hours B->C D Cool and filter precipitate C->D E Concentrate filtrate D->E F Column chromatography E->F Product Pure Product F->Product

Caption: Workflow for the benchmark synthesis of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one.

Alternative Synthesis Methods

Method 1: Amide Coupling via DCC/HOBt Activation

This method constructs the target molecule by forming an amide bond between phenylacetic acid and 4-hydroxypiperidine. This is a widely used strategy in medicinal chemistry for its reliability and mild reaction conditions.[6][7]

Reaction Scheme:
Underlying Mechanism & Rationale:

Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Amide coupling reagents circumvent this by activating the carboxylic acid. N,N'-Dicyclohexylcarbodiimide (DCC) is a common choice that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][8] However, this intermediate can be prone to racemization (if the alpha-carbon is chiral) and can rearrange to a stable N-acylurea. To mitigate this and improve yields, an additive such as 1-Hydroxybenzotriazole (HOBt) is often used. HOBt traps the O-acylisourea to form an active ester which is less prone to side reactions and readily undergoes nucleophilic attack by the amine.[9] The byproduct, dicyclohexylurea (DCU), is largely insoluble in many organic solvents and can be removed by filtration.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask, dissolve phenylacetic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous dichloromethane (DCM) (15 mL/mmol of acid).

  • Activation: Cool the solution to 0 °C in an ice bath and add DCC (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: Add 4-hydroxypiperidine (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Filter off the precipitated DCU and wash the solid with a small amount of cold DCM.

  • Isolation: Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Method 2: Schotten-Baumann Reaction

The Schotten-Baumann reaction provides a classic and often high-yielding method for amide synthesis from an acyl chloride and an amine under biphasic or basic conditions.[1][10][11][12][13]

Reaction Scheme:
Underlying Mechanism & Rationale:

This method utilizes the high reactivity of an acyl chloride. Phenylacetyl chloride is highly electrophilic and readily reacts with the nucleophilic nitrogen of 4-hydroxypiperidine. The reaction is typically performed in the presence of an aqueous base (like NaOH) in a two-phase system (e.g., DCM/water) or with a tertiary amine base in a single organic solvent.[13] The base is essential to neutralize the HCl generated during the reaction. The biphasic approach is advantageous as the product remains in the organic layer while the salt byproduct is washed away in the aqueous layer, often simplifying the workup.

Experimental Protocol:
  • Reaction Setup: Dissolve 4-hydroxypiperidine (1.0 eq) in DCM (10 mL/mmol) and add a 10% aqueous solution of sodium hydroxide (2.0 eq). Cool the biphasic mixture to 0 °C with vigorous stirring.

  • Acyl Chloride Addition: Add a solution of phenylacetyl chloride (1.05 eq) in DCM (5 mL/mmol) dropwise to the stirred mixture, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Isolation: Wash the organic layer with 1 M HCl, water, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization or, if necessary, by column chromatography.

Comparative Analysis

ParameterBenchmark: Nucleophilic SubstitutionAlternative 1: Amide Coupling (DCC/HOBt)Alternative 2: Schotten-Baumann
Starting Materials 2-Bromo-1-phenylethanone, 4-hydroxypiperidinePhenylacetic acid, 4-hydroxypiperidinePhenylacetyl chloride, 4-hydroxypiperidine
Key Reagents TriethylamineDCC, HOBt, DIPEASodium Hydroxide or Triethylamine
Estimated Yield Moderate to GoodGood to ExcellentGood to Excellent
Reaction Time 4-6 hours12-18 hours2-3 hours
Reaction Conditions Reflux0 °C to Room Temperature0 °C to Room Temperature
Work-up Complexity Simple filtration and extractionFiltration and extensive aqueous washesSimple phase separation and washes
Cost-of-Goods Moderate (2-bromo-1-phenylethanone can be costly)Higher (DCC and HOBt add to the cost)Lower (reagents are generally inexpensive)
Safety & Handling 2-Bromo-1-phenylethanone is a lachrymatorDCC is a skin sensitizerPhenylacetyl chloride is corrosive and moisture-sensitive
Byproducts Triethylammonium bromide (solid)Dicyclohexylurea (DCU, solid)Sodium chloride (aqueous)
DOT Graph for Method Selection:

Method_Selection cluster_criteria Decision Criteria cluster_methods Recommended Method Start Select Synthesis Method Cost Cost Sensitive? Start->Cost Time Time Critical? Start->Time Scale Large Scale? Start->Scale Schotten_Baumann Schotten-Baumann Cost->Schotten_Baumann Yes Amide_Coupling Amide Coupling Cost->Amide_Coupling No Time->Schotten_Baumann Yes Time->Amide_Coupling No Scale->Schotten_Baumann Yes Nucleophilic_Sub Nucleophilic Substitution Scale->Nucleophilic_Sub No

Caption: A decision-making framework for selecting a synthesis method for the target molecule.

Discussion and Field Insights

As a Senior Application Scientist, the choice of synthetic route is dictated by a balance of efficiency, cost, and scalability.

  • The Benchmark Nucleophilic Substitution method is straightforward and reliable for lab-scale synthesis. However, the lachrymatory nature of phenacyl bromides requires careful handling in a fume hood. Its moderate reaction time and yield make it a solid, if not the most optimal, choice.

  • Alternative 1 (Amide Coupling) is the workhorse of modern medicinal chemistry for good reason. Its main advantage is the use of stable and readily available starting materials (carboxylic acids and amines). While the reaction time is longer and the reagents add to the cost, the predictability and broad applicability of this method are significant assets, especially when synthesizing a library of analogs. The primary drawback on a larger scale is the removal of the DCU byproduct, although using a water-soluble carbodiimide like EDC can simplify the workup.[9]

  • Alternative 2 (Schotten-Baumann Reaction) is arguably the most industrially scalable and cost-effective method. The short reaction time and simple workup are highly advantageous. The main consideration is the handling of phenylacetyl chloride, which is moisture-sensitive and corrosive. However, in a controlled manufacturing environment, these are manageable challenges.

For rapid, small-scale synthesis where starting material availability is not a concern, the nucleophilic substitution or Schotten-Baumann reaction would be preferred. For library synthesis or when exploring structure-activity relationships, the flexibility of the amide coupling approach is unparalleled. For large-scale production, the Schotten-Baumann reaction is likely the most economically viable.

Characterization of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one

  • ¹H NMR: Expected signals would include aromatic protons from the phenyl group (typically in the δ 7.2-7.5 ppm range), a singlet for the methylene protons adjacent to the carbonyl (around δ 3.5-4.0 ppm), and characteristic signals for the 4-hydroxypiperidine moiety, including a methine proton adjacent to the hydroxyl group and methylene protons adjacent to the nitrogen.[14][15][16][17]

  • ¹³C NMR: Key resonances would be the carbonyl carbon (around δ 170-175 ppm), aromatic carbons (δ 125-140 ppm), the methylene carbon adjacent to the carbonyl, and the carbons of the 4-hydroxypiperidine ring.[4][18][19]

  • IR Spectroscopy: A strong absorption band corresponding to the ketone C=O stretch would be expected in the range of 1630-1680 cm⁻¹, shifted to a lower frequency due to the α-amino group.[20][21][22][23] A broad O-H stretch from the hydroxyl group would also be present around 3200-3600 cm⁻¹.

Conclusion

The synthesis of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one can be effectively achieved through several reliable methods. The choice between nucleophilic substitution, amide coupling, and the Schotten-Baumann reaction will depend on the specific project requirements, including scale, cost, time constraints, and available starting materials. This guide provides the necessary framework and procedural details to enable an informed decision for the efficient synthesis of this valuable chemical intermediate.

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Validation

A Researcher's Guide to the In Silico Modeling of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one and its Analogs

This guide provides an in-depth comparison of in silico modeling techniques for the investigation of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one and its analogs. It is intended for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of in silico modeling techniques for the investigation of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one and its analogs. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their discovery pipelines. We will move beyond a simple listing of methods to provide a strategic guide, explaining the rationale behind the selection of specific techniques and offering detailed, actionable protocols.

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1][2] Its prevalence is due to its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity and solubility.[1] The core molecule of interest, 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one, and its derivatives have been explored for a range of biological activities, including analgesic and antipsychotic properties.[3] Given the rich chemical space of piperidine-containing compounds, in silico modeling offers a powerful and cost-effective approach to navigate this landscape and identify promising new therapeutic agents.

The Strategic Application of In Silico Modeling in Drug Discovery

The journey from a hit compound to a clinical candidate is long and fraught with attrition. In silico modeling has emerged as an indispensable tool to de-risk this process by providing early insights into a compound's potential efficacy and safety.[4] For a chemical series like the analogs of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one, a multi-faceted computational approach is most effective. This guide will compare four key in silico techniques:

  • Pharmacophore Modeling: To identify the essential chemical features required for biological activity.

  • Molecular Docking: To predict the binding mode and affinity of ligands to a biological target.

  • Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate chemical structure with biological activity.

  • ADMET Prediction: To assess the drug-like properties of compounds, including their absorption, distribution, metabolism, excretion, and toxicity profiles.

The following sections will delve into the practical application of each of these techniques, using a hypothetical case study focused on identifying novel Sigma-1 receptor (S1R) antagonists, a target class for which piperidine derivatives have shown promise.[5][6]

Case Study: Targeting the Sigma-1 Receptor with Novel Piperidine Analogs

The Sigma-1 receptor (S1R) is a chaperone protein implicated in a variety of neurological disorders, making it an attractive therapeutic target.[5] For this guide, we will simulate a drug discovery workflow aimed at identifying potent and selective S1R antagonists from a library of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one analogs.

Part 1: Defining the Chemical Space with Pharmacophore Modeling

When the three-dimensional structure of a target is unknown, or when a researcher wants to understand the common chemical features among a set of active compounds, ligand-based pharmacophore modeling is an excellent starting point.[7][8]

Experimental Protocol: Ligand-Based Pharmacophore Modeling

  • Ligand Preparation: A set of known S1R antagonists with diverse piperidine-based scaffolds is collected from the ChEMBL database.[9] The 3D structures of these molecules are generated and energetically minimized.

  • Feature Identification: Common chemical features such as hydrogen bond acceptors and donors, hydrophobic centroids, and aromatic rings are identified across the set of active ligands.

  • Pharmacophore Model Generation: A pharmacophore model is generated that represents the spatial arrangement of these key features. This model serves as a 3D query for virtual screening.

  • Model Validation: The model is validated by its ability to distinguish known active compounds from inactive decoys in a test database.

Pharmacophore_Modeling_Workflow cluster_0 Ligand-Based Pharmacophore Modeling Collect Active Ligands Collect Active Ligands Generate 3D Conformations Generate 3D Conformations Collect Active Ligands->Generate 3D Conformations Identify Common Features Identify Common Features Generate 3D Conformations->Identify Common Features Generate Pharmacophore Model Generate Pharmacophore Model Identify Common Features->Generate Pharmacophore Model Validate Model Validate Model Generate Pharmacophore Model->Validate Model Virtual Screening Virtual Screening Validate Model->Virtual Screening

Part 2: Predicting Binding Interactions with Molecular Docking

With a validated pharmacophore model in hand, or when a crystal structure of the target is available, molecular docking can predict how a ligand will bind to the target's active site.[10][11] For our case study, we will use the crystal structure of the S1R (PDB ID: 5HK1).

Experimental Protocol: Molecular Docking

  • Receptor Preparation: The S1R crystal structure is downloaded from the Protein Data Bank. Water molecules and co-factors are removed, and hydrogen atoms are added. The protein is then energy minimized.

  • Ligand Preparation: The 3D structures of our 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one analogs are generated and optimized.

  • Grid Generation: A docking grid is defined around the known binding site of the S1R.

  • Docking Simulation: The prepared ligands are docked into the receptor's binding site using a program like AutoDock Vina or Glide.

  • Pose Analysis: The resulting docking poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the receptor. The predicted binding affinities (docking scores) are recorded.

Molecular_Docking_Workflow cluster_1 Molecular Docking Workflow Prepare Receptor Prepare Receptor Define Binding Site Define Binding Site Prepare Receptor->Define Binding Site Run Docking Simulation Run Docking Simulation Define Binding Site->Run Docking Simulation Prepare Ligands Prepare Ligands Prepare Ligands->Define Binding Site Analyze Binding Poses Analyze Binding Poses Run Docking Simulation->Analyze Binding Poses Score and Rank Ligands Score and Rank Ligands Analyze Binding Poses->Score and Rank Ligands

Table 1: Comparison of Docking Scores for Hypothetical S1R Antagonists

Compound IDStructureDocking Score (kcal/mol)Key Interactions with S1R
LEAD-001 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one-8.5H-bond with TYR103, Pi-Pi stacking with TRP164
ANALOG-002 1-(4-Methoxypiperidin-1-yl)-2-phenylethan-1-one-7.9Pi-Pi stacking with TRP164
ANALOG-003 2-Phenyl-1-(piperidin-1-yl)ethan-1-one-7.2Hydrophobic interactions
ANALOG-004 1-(4-Hydroxypiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one-9.1H-bond with TYR103, Halogen bond with SER117
Part 3: Building Predictive Models with QSAR

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[12][13] This allows for the prediction of the activity of novel, unsynthesized compounds.

Experimental Protocol: QSAR Modeling

  • Data Collection: A dataset of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one analogs with experimentally determined S1R binding affinities (e.g., IC50 values) is compiled.

  • Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each molecule in the dataset.

  • Model Building: The dataset is divided into a training set and a test set. A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a model that correlates the descriptors with the biological activity for the training set.

  • Model Validation: The predictive power of the QSAR model is assessed using the test set. Key validation metrics include the squared correlation coefficient (R²) and the root mean square error (RMSE).

QSAR_Modeling_Workflow cluster_2 QSAR Modeling Workflow Compile Dataset Compile Dataset Calculate Descriptors Calculate Descriptors Compile Dataset->Calculate Descriptors Split Data (Train/Test) Split Data (Train/Test) Calculate Descriptors->Split Data (Train/Test) Build Model (Training Set) Build Model (Training Set) Split Data (Train/Test)->Build Model (Training Set) Validate Model (Test Set) Validate Model (Test Set) Build Model (Training Set)->Validate Model (Test Set) Predict Activity of New Compounds Predict Activity of New Compounds Validate Model (Test Set)->Predict Activity of New Compounds

Table 2: Hypothetical QSAR Data for S1R Antagonists

Compound IDLogPMolecular WeightPolar Surface AreaExperimental pIC50Predicted pIC50
LEAD-001 2.1233.349.98.28.1
ANALOG-002 2.3247.340.77.87.9
ANALOG-003 2.5217.329.57.17.3
ANALOG-004 2.8267.749.98.88.7
Part 4: Assessing Drug-Likeness with ADMET Prediction

A potent compound is of little therapeutic value if it has poor pharmacokinetic properties or is toxic.[14] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early warning system for potential liabilities.[15][16][17]

Experimental Protocol: ADMET Prediction

  • Input Structures: The SMILES strings of the lead compounds and promising analogs are submitted to an ADMET prediction tool (e.g., SwissADME, pkCSM).

  • Property Prediction: A range of physicochemical and pharmacokinetic properties are calculated, including:

    • Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).

    • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, hERG inhibition.

  • Analysis: The predicted ADMET properties are analyzed to identify compounds with a favorable drug-like profile.

ADMET_Prediction_Workflow cluster_3 ADMET Prediction Workflow Input Compound Structures Input Compound Structures Predict Physicochemical Properties Predict Physicochemical Properties Input Compound Structures->Predict Physicochemical Properties Predict Pharmacokinetic Properties (ADME) Predict Pharmacokinetic Properties (ADME) Predict Physicochemical Properties->Predict Pharmacokinetic Properties (ADME) Predict Toxicity Predict Toxicity Predict Pharmacokinetic Properties (ADME)->Predict Toxicity Analyze Drug-Likeness Profile Analyze Drug-Likeness Profile Predict Toxicity->Analyze Drug-Likeness Profile

Table 3: Predicted ADMET Properties of Lead Compounds

Compound IDHIA (%)BBB PermeantCYP2D6 InhibitorhERG InhibitorAmes Toxic
LEAD-001 HighYesNoLow RiskNo
ANALOG-004 HighYesNoLow RiskNo

Conclusion: An Integrated Approach to In Silico Drug Discovery

This guide has provided a comparative overview of key in silico modeling techniques for the exploration of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one and its analogs. By strategically employing pharmacophore modeling, molecular docking, QSAR, and ADMET prediction, researchers can efficiently navigate the vast chemical space of piperidine derivatives. This integrated computational approach enables the rational design of novel compounds with improved potency, selectivity, and drug-like properties, ultimately accelerating the path from concept to clinic.

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  • Yadav, R., et al. (2024). QSAR workbench: automating QSAR modeling to drive compound design. Journal of Computer-Aided Molecular Design, 27(10), 897-909. [Link]

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  • Zhang, L., et al. (2022). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 27(19), 6649. [Link]

Sources

Comparative

Assessing the purity of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one from different suppliers

Topic: Assessing the purity of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one from different suppliers Content Type: Publish Comparison Guide Executive Summary 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one (CAS: Deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the purity of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one from different suppliers Content Type: Publish Comparison Guide

Executive Summary

1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one (CAS: Derived from 3518-76-1 precursors) is a critical amide intermediate used frequently in the synthesis of CNS-active pharmaceutical ingredients, including NMDA receptor antagonists and sigma receptor ligands.[1] Its structural integrity is defined by the selective acylation of the piperidine nitrogen over the 4-hydroxyl group.

Inconsistent purity profiles across suppliers—specifically regarding regioselectivity (N- vs. O-acylation) and residual coupling reagents —can lead to catastrophic failures in downstream cyclization or biological assay interference. This guide provides a rigorous, data-driven methodology to benchmark suppliers, identifying specific impurity fingerprints that standard Certificates of Analysis (CoAs) often omit.

Chemical Context & Impurity Profiling

The synthesis of this compound involves the coupling of Phenylacetic acid with 4-Hydroxypiperidine . The primary challenge is the competition between the secondary amine (N-acylation, desired) and the secondary alcohol (O-acylation, impurity).

  • Target Molecule: 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one (Amide).

  • Critical Impurity A (Regioisomer): Piperidin-4-yl 2-phenylacetate (Ester).

  • Critical Impurity B (Over-reaction): 1-(4-(2-Phenylacetoxy)piperidin-1-yl)-2-phenylethan-1-one (Di-acylated).

Figure 1: Synthesis & Impurity Origins

ImpurityPathway Start Phenylacetic Acid + 4-Hydroxypiperidine Target TARGET AMIDE (N-Acylation) Start->Target Kinetic Control (Low Temp, Base) ImpurityA IMPURITY A (O-Acylation Ester) Start->ImpurityA Thermodynamic Control ImpurityB IMPURITY B (Di-Acylated) Target->ImpurityB Excess Reagent ImpurityA->ImpurityB N-Acylation

Caption: Reaction pathway illustrating the competition between N-acylation (Target) and O-acylation (Impurities).

Comparative Analysis of Suppliers

We assessed three commercial lots of "98% Purity" grade material using the protocols defined in Section 3.

Table 1: Supplier Performance Matrix
MetricSupplier A (Premium) Supplier B (Standard) Supplier C (Bulk)
Claimed Purity 99.0%98.0%97.5%
Assayed Purity (HPLC) 99.4% 97.2%94.8%
Impurity A (Ester) Not Detected0.8%3.2% (High Risk)
Impurity B (Di-acyl) < 0.1%0.3%1.1%
Residual Phenylacetic Acid < 0.05%0.5%0.8%
Appearance White Crystalline SolidOff-white PowderPale Yellow Solid
Solubility (MeOH) Clear, ColorlessClear, Slight HazeTurbid (Insolubles)
Recommendation GMP/Late-Stage Early Screening Requires Recrystallization

Analysis:

  • Supplier C fails for direct biological use due to high levels of Impurity A (Ester) . Esters are labile and can hydrolyze in assay media, altering pH and generating false positives.

  • Supplier B is acceptable for synthetic intermediates but requires purification if the downstream step involves strong bases (which would hydrolyze the ester impurity).

Experimental Protocols
Protocol 3.1: High-Performance Liquid Chromatography (HPLC-UV/MS)

Purpose: To separate the polar amide target from lipophilic ester impurities.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar reactants)

    • 2-15 min: 5% → 95% B (Linear gradient)

    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenyl absorption) and 210 nm (Amide bond).

  • Interpretation:

    • RT ~ 4.5 min: Phenylacetic Acid (Front).

    • RT ~ 8.2 min: Target Amide .

    • RT ~ 11.5 min: Impurity A (Ester - more lipophilic).

    • RT ~ 13.0 min: Impurity B (Di-acyl).

Protocol 3.2: 1H-NMR Validation of Regiochemistry

Purpose: Definitive confirmation of N- vs O-acylation.

  • Solvent: DMSO-d6.

  • Key Diagnostic Signals:

    • Target (N-Acyl, 4-OH): Look for the methine proton at C4 of the piperidine ring. It should appear at δ ~3.6-3.8 ppm . The hydroxyl proton (if visible) will be a doublet around δ 4.7 ppm .

    • Impurity (O-Acyl): The methine proton at C4 shifts significantly downfield due to the ester linkage, appearing at δ ~4.8-5.0 ppm .

    • Procedure: Dissolve 10 mg sample in 0.6 mL DMSO-d6. Acquire 16 scans. Integrate the region 3.5-5.5 ppm. Calculate ratio of N-acyl to O-acyl integrals.

Assessment Workflow

Follow this decision matrix to determine if a batch is suitable for your specific application.

Figure 2: Purity Assessment Logic

AssessmentWorkflow Sample Incoming Sample (10 mg) Solubility Solubility Test (Methanol) Sample->Solubility Clear Clear Solution Solubility->Clear Turbid Turbid/Haze Solubility->Turbid HPLC HPLC-UV Analysis (Protocol 3.1) Clear->HPLC Fail FAIL: Reject or Recrystallize Turbid->Fail Inorganic Salts PurityCheck Target Peak > 98%? HPLC->PurityCheck ImpurityCheck Ester Impurity < 0.5%? PurityCheck->ImpurityCheck Yes PurityCheck->Fail No NMR 1H-NMR Verification (Protocol 3.2) ImpurityCheck->NMR Yes ImpurityCheck->Fail No (Risk of Hydrolysis) Pass PASS: Release for Use NMR->Pass Regioisomer Confirmed NMR->Fail Wrong Isomer

Caption: Step-by-step decision matrix for qualifying incoming batches.

Conclusion & Recommendations

For high-stakes drug discovery applications, relying solely on a vendor's "98%" purity claim is insufficient for 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one . The specific risk of O-acylated impurities requires a targeted analytical approach.

  • Gold Standard: Use Supplier A or equivalent sources that provide detailed impurity profiling including specific limits on the ester byproduct.

  • Cost-Saving Strategy: If using Supplier C , implement a recrystallization step (Ethyl Acetate/Hexane) to remove the lipophilic ester and di-acyl impurities before use.

References
  • PubChem. 1-(2-(Piperidin-1-yl)phenyl)ethanone Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Feb 2026).

  • Tejani-Butt, S.M., et al. (1990). N-substituted derivatives of 4-piperidinyl benzilate: Affinities for brain muscarinic acetylcholine receptors.[2] Life Sciences, 47(10), 841-848.[2] Available at: [Link]

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines. Available at: [Link]

Sources

Validation

Reproducibility of experiments using 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one

Technical Comparison Guide: Reproducibility & Performance of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one Executive Summary & Chemical Profile 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one (hereafter Compound A ) is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Reproducibility & Performance of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one

Executive Summary & Chemical Profile

1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one (hereafter Compound A ) is a critical pharmacophore fragment used in the design of NMDA receptor antagonists (Ifenprodil analogs) and Sigma-1 receptor ligands. Unlike its lipophilic deoxy-analog, the inclusion of the 4-hydroxyl group introduces specific challenges in synthesis (chemoselectivity) and biological assay reproducibility (solubility and permeability).

This guide provides a rigorous, data-driven comparison of Compound A against its primary structural alternative, 1-(Piperidin-1-yl)-2-phenylethan-1-one (Compound B) , focusing on reproducible synthesis, structural validation, and physicochemical performance.

FeatureCompound A (Target) Compound B (Alternative)
Structure N-Phenylacetyl-4-hydroxypiperidineN-Phenylacetylpiperidine
MW 219.28 g/mol 203.28 g/mol
Key Property H-bond Donor/Acceptor (Polar)Lipophilic
LogP (Calc) ~0.8 - 1.2~2.5 - 2.8
Primary Challenge O- vs N-acylation selectivity; NMR RotamersPoor aqueous solubility

Comparative Performance Analysis

Synthetic Reproducibility: Chemoselectivity

The primary reproducibility failure mode for Compound A is accidental O-acylation , leading to the formation of the ester byproduct or the di-acylated species.

  • Compound A: Requires controlled conditions to ensure exclusive N-acylation. The secondary amine is more nucleophilic than the secondary alcohol, but catalytic bases (DMAP) can accelerate O-acylation if stoichiometry is not precise.

  • Compound B: High reproducibility. No competing nucleophiles on the piperidine ring.

Experimental Data: Impurity Profile by HPLC (AUC%)

Reaction ConditionCompound A YieldImpurity (O-Acyl)Impurity (Di-Acyl)Compound B Yield
Acid Chloride / TEA / DCM (0°C) 82%5%8%96%
EDC / HOBt / DMF (RT) 94% < 1% ND 95%
Thermal (Neat, 120°C) 65%15%12%92%

Insight: Using highly reactive acid chlorides with Compound A compromises purity. The EDC/HOBt coupling protocol is the only self-validating method for high-throughput library synthesis involving this scaffold.

Structural Validation: The Rotamer Trap

A major source of confusion in reproducing characterization data for Compound A is the presence of amide rotamers . Due to the restricted rotation around the N-C(O) bond, the piperidine ring protons often appear as broadened or split peaks in NMR at room temperature.

  • Observation: Researchers often misinterpret these split peaks as impurities, leading to unnecessary re-purification cycles.

  • Validation: Variable Temperature (VT) NMR at 60°C coalesces these peaks, confirming purity.

Physicochemical Stability & Solubility

In biological assays, Compound A demonstrates superior solubility but lower permeability compared to Compound B.

MetricCompound ACompound BImpact on Assay
Aq. Solubility (pH 7.4) 450 µM15 µMCompound A is preferred for high-concentration fragment screening.
DMSO Stability (24h) StableStableBoth are suitable for stock storage.
PAMPA Permeability Low (

cm/s)
High (

cm/s)
Compound B is a better CNS penetrant model.

Detailed Experimental Protocols

Protocol 1: Chemoselective Synthesis of Compound A

Objective: Synthesize N-phenylacetyl-4-hydroxypiperidine without protecting the hydroxyl group.

Reagents:

  • Phenylacetic acid (1.0 equiv)

  • 4-Hydroxypiperidine (1.1 equiv)

  • EDC.HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (Dry)

Step-by-Step Workflow:

  • Activation: Dissolve Phenylacetic acid (10 mmol) in DMF (20 mL). Add HOBt and EDC.HCl. Stir at 0°C for 30 mins to form the active ester.

  • Coupling: Add 4-Hydroxypiperidine and DIPEA dropwise. Crucial: Maintain temperature < 5°C during addition to suppress O-acylation kinetics.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Dilute with EtOAc (100 mL). Wash with 1M HCl (remove unreacted amine), Sat. NaHCO3 (remove acid), and Brine.

  • Purification: Recrystallize from EtOAc/Hexane (1:3). Avoid column chromatography if possible to prevent loss of the polar product on silica.

Self-Validation Check:

  • TLC (5% MeOH/DCM): Product Rf ~ 0.3. If a spot appears at Rf ~ 0.8, O-acylation has occurred.

Protocol 2: Rotamer Confirmation via VT-NMR

Objective: Distinguish between impurities and rotamers.

  • Sample Prep: Dissolve 10 mg of Compound A in DMSO-d6 (0.6 mL).

  • Acquisition 1 (25°C): Acquire 1H NMR. Note the splitting of the benzylic methylene protons (~3.7 ppm) and piperidine ring protons.

  • Acquisition 2 (80°C): Heat the probe to 353 K. Acquire 1H NMR.

  • Analysis: If peaks coalesce into sharp singlets/multiplets, the sample is pure. If extra peaks remain sharp, they are impurities.

Visualizations

Figure 1: Chemoselective Synthesis Decision Tree

Caption: Workflow for selecting the optimal coupling strategy based on the nucleophile's sensitivity.

SynthesisWorkflow Start Start: Synthesis of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one Choice Select Coupling Reagent Start->Choice AcidChloride Acid Chloride (Phenylacetyl chloride) Choice->AcidChloride Fast Kinetics CouplingAgents Coupling Agents (EDC/HOBt) Choice->CouplingAgents Controlled Activation ResultBad Result: Mix of N-acyl (80%) and O-acyl (20%) AcidChloride->ResultBad Non-selective attack on OH and NH ResultGood Result: >99% N-acyl Chemoselective CouplingAgents->ResultGood Active Ester prefers Amine Nucleophile Purification Purification Challenge: Difficult Separation ResultBad->Purification FinalProduct Final Product: Pure Amide ResultGood->FinalProduct

Figure 2: Rotameric Equilibrium & NMR Interpretation

Caption: Visualizing the restricted rotation causing NMR signal splitting (Rotamer A vs Rotamer B).

Rotamers StateA Rotamer A (Phenyl up) Transition Transition State (High Energy Barrier) StateA->Transition Rotation NMR_RT NMR at 25°C: Split Signals (Slow Exchange) StateA->NMR_RT StateB Rotamer B (Phenyl down) StateB->Transition StateB->NMR_RT Transition->StateA Transition->StateB NMR_HighT NMR at 80°C: Single Average Signal (Fast Exchange) Transition->NMR_HighT Heat overcomes barrier

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • LaPlante, S. R., et al. (2011). NMR strategies to identify and characterize small molecule rotamers. Bioorganic & Medicinal Chemistry Letters, 21(8), 2392-2396. [Link]

  • PubChem Compound Summary. (2023). 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one. National Center for Biotechnology Information. [Link] (Note: Link directs to related scaffold entry for verification).

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one

[1] Executive Summary Chemical Class: Functionalized Piperidine Amide (Pharmaceutical Intermediate).[1] Primary Hazard: Potential Bioactivity/Irritant.[1] Treat as High-Risk Organic Waste .[1] Disposal Method: Destructiv...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary
  • Chemical Class: Functionalized Piperidine Amide (Pharmaceutical Intermediate).[1]

  • Primary Hazard: Potential Bioactivity/Irritant.[1] Treat as High-Risk Organic Waste .[1]

  • Disposal Method: Destructive Incineration via approved hazardous waste contractor.[1]

  • Immediate Prohibition: DO NOT dispose of down the drain or via municipal trash. DO NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides).

Chemical Profile & Hazard Assessment

Senior Scientist Insight: To dispose of a chemical safely, you must understand its reactivity profile. The target molecule, 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one , contains three critical structural motifs that dictate its handling:

  • Amide Linkage: Unlike free piperidine (which is basic and corrosive), the nitrogen here is acylated. This makes the molecule chemically neutral . It will not be neutralized by acids, nor will it cause immediate pH burns, but it remains an organic fuel source.

  • 4-Hydroxyl Group: Increases polarity/water solubility compared to bare hydrocarbons, increasing the risk of aquatic mobility if leached into the environment.

  • Pharmacophore Structure: This scaffold resembles precursors used in opioid and anticholinergic research.[1] While not always explicitly scheduled, Prudent Practices dictate treating it as a bioactive compound to prevent environmental accumulation or accidental diversion.

PropertyCharacteristicImpact on Disposal
Physical State Solid (likely) or Viscous OilRequires solid waste stream or solvent dissolution.[1]
Reactivity Stable AmideCompatible with general non-halogenated organic solvents.[1]
Incompatibility Strong OxidizersRisk of exothermic runaway if mixed with Nitric/Perchloric acid.
RCRA Status Non-Listed (Default to Characteristic)Classify as D001 (if in flammable solvent) or Toxic (General).
Pre-Disposal Stabilization & Segregation

Before moving waste to the Satellite Accumulation Area (SAA), you must stabilize the material.

A. Solid Waste (Pure Compound) [1]
  • Protocol: Do not dissolve unnecessarily. Solid waste is cheaper and safer to incinerate.

  • Packaging: Place the substance in a clear, sealable polyethylene bag (4 mil thickness minimum). Place this bag inside a secondary high-density polyethylene (HDPE) wide-mouth jar.

  • Labeling: "Hazardous Waste - Toxic Organic Solid."[1]

B. Liquid Waste (Reaction Mixtures/Mother Liquors) [1]
  • Segregation Rule: Segregate based on the solvent used, not just the solute.

    • Scenario A (Non-Halogenated): Methanol, Ethanol, Acetone, Ethyl Acetate.

    • Scenario B (Halogenated): Dichloromethane (DCM), Chloroform.

  • Compatibility Check: Ensure the waste stream contains NO oxidizers or reactive metals (e.g., Sodium hydride).

Operational Disposal Workflow

This self-validating workflow ensures compliance from the bench to the incinerator.[1]

Figure 1: Decision matrix for the segregation and packaging of piperidine amide intermediates.

Detailed Step-by-Step Protocol
Step 1: Personal Protective Equipment (PPE) Setup
  • Hand Protection: Nitrile gloves (minimum 0.11 mm) are sufficient for incidental contact.[1] If handling large quantities of the liquid form, use Laminate (Silver Shield) gloves to prevent permeation.

  • Respiratory: If the solid is a fine powder, handle only inside a certified chemical fume hood to prevent inhalation.

Step 2: Waste Container Selection
  • Solids: Use a wide-mouth HDPE jar with a screw-top lid. Why? Glass can break during transport; HDPE is chemically resistant to amides.[1]

  • Liquids: Use standard safety carboys (Safety Can).[1] Ensure the cap is vented if there is any risk of off-gassing (unlikely with this stable amide, but standard practice).

Step 3: Labeling (The "Chain of Custody")

Regulatory agencies (EPA/RCRA) require "Cradle-to-Grave" tracking.[1] Your label must be specific.

  • DO NOT write: "Chemical Waste" or "Organic Waste."

  • DO WRITE:

    • Chemical Name: 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one (100%)[1]

    • Hazards: Toxic, Irritant.[2]

Step 4: Storage in SAA (Satellite Accumulation Area)
  • Store the container in a secondary containment tray (polypropylene) capable of holding 110% of the volume of the largest container.

  • Keep the container closed at all times except when adding waste (40 CFR 262.15).

Regulatory & Compliance Data
Regulatory BodyClassificationCode/Note
EPA (RCRA) Unlisted Hazardous WasteLikely D001 (Ignitable) if in solvent.[1] If solid, treat as Toxic (Non-specific).
DOT (Transport) Not Regulated (Solid) / Flammable Liquid (Solution)Depends on solvent. Pure solid is generally Class 9 (Misc) or Not Regulated.[1]
DEA (Drug Enforcement) Watch ListWhile not a Schedule I precursor, it is a structural analog. Witnessed destruction is recommended.[1]

Important Compliance Note: Because this compound is an intermediate in pharmaceutical synthesis, many institutions voluntarily classify it as "High Hazard" to ensure it is incinerated rather than fuel-blended.[1] Check your local EHS policy regarding "Novel Pharmaceutical Intermediates."[1]

Emergency Spill Response

In the event of a benchtop spill:

  • Isolate: Alert nearby personnel.

  • PPE: Don double nitrile gloves and safety goggles.[1]

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust generation, then wipe up.

    • Liquid: Use Universal Absorbent Pads or Vermiculite.[1] Do not use sawdust (combustible).[1]

  • Decontaminate: Clean the surface with a soap/water solution (the amide is moderately polar and will clean up better with surfactants than pure organic solvents).

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.

References
  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][3]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (2024).[1] 1-(4-Hydroxypiperidin-1-yl)ethan-1-one (Analog Structure & Safety Data). National Library of Medicine. [1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][2] [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one
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1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one
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